Product packaging for Tetrahydroechinocandin B(Cat. No.:CAS No. 54651-06-8)

Tetrahydroechinocandin B

Cat. No.: B1682765
CAS No.: 54651-06-8
M. Wt: 1064.3 g/mol
InChI Key: CSFSSKWGOYOSPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tetrahydroechinocandin B is a chemically modified analog of the natural antifungal lipopeptide Echinocandin B . The "Tetrahydro" designation suggests a hydrogenated derivative, likely involving saturation of the linoleoyl side chain present in the parent compound, which may alter its physicochemical properties such as stability and solubility . Echinocandin B was the first discovered member of the echinocandin class and itself serves as the foundational nucleus for semi-synthetic clinical antifungals like Anidulafungin . Like its parent compound, this compound is hypothesized to function as a potent inhibitor of the essential fungal cell wall enzyme 1,3-β-D-glucan synthase . This enzyme is responsible for the biosynthesis of 1,3-β-D-glucan, a critical structural component of the cell walls of many pathogenic fungi, including Candida and Aspergillus species . Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately fungal cell death. This mechanism of action is distinct from that of azoles or polyenes, making echinocandin analogs valuable tools for studying fungal cell wall biology and resistance pathways . This compound is presented as a complex with a carbohydrate to enhance its stability and water solubility, a formulation strategy known to improve the handling and shelf-life of echinocandin-type molecules which are otherwise prone to degradation . This compound is supplied For Research Use Only and is intended for in vitro studies. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for probing the mechanisms of antifungal activity, studying fungal cell wall biosynthesis, and exploring the structure-activity relationships within the echinocandin class of molecules .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H85N7O16 B1682765 Tetrahydroechinocandin B CAS No. 54651-06-8

Properties

IUPAC Name

N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H85N7O16/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-38(65)53-35-26-37(64)48(71)57-50(73)42-43(66)29(2)27-59(42)52(75)40(31(4)61)55-49(72)41(45(68)44(67)32-21-23-33(62)24-22-32)56-47(70)36-25-34(63)28-58(36)51(74)39(30(3)60)54-46(35)69/h21-24,29-31,34-37,39-45,48,60-64,66-68,71H,5-20,25-28H2,1-4H3,(H,53,65)(H,54,69)(H,55,72)(H,56,70)(H,57,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFSSKWGOYOSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H85N7O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901146117
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1064.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54651-06-8
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54651-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydroechinocandin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054651068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Echinocandin B, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxooctadecyl)-L-ornithine]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901146117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of Echinocandin B

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Echinocandins represent a critical class of antifungal agents that target the fungal cell wall by inhibiting β-1,3-glucan synthase. The parent molecule, Echinocandin B (ECB), is a complex lipopeptide natural product synthesized by filamentous fungi such as Aspergillus nidulans and Aspergillus pachycristatus. This document provides a comprehensive technical overview of the ECB biosynthetic pathway, from precursor supply to the assembly and modification of the final molecule. It details the genetic basis, key enzymatic players, quantitative production data, and essential experimental protocols used to elucidate this pathway. Notably, Tetrahydroechinocandin B (THEB), a derivative of ECB, is not a known product of this natural biosynthetic pathway. Its formation involves the chemical hydrogenation of the linoleic acid side chain of ECB, a process typically performed post-fermentation in a synthetic or semi-synthetic manufacturing context. This guide focuses exclusively on the biological production of Echinocandin B.

Introduction to the Echinocandin B (ECB) Biosynthetic Pathway

Echinocandin B is a non-ribosomally synthesized cyclic hexapeptide acylated with a linoleic acid side chain. Its biosynthesis is a multi-step process orchestrated by a dedicated gene cluster and involves both primary and secondary metabolic pathways for the supply of precursors. The entire pathway is encoded by a set of genes often referred to as the 'ecd' or 'ani' cluster. The core of this process is a large, multi-domain Non-Ribosomal Peptide Synthetase (NRPS) enzyme, EcdA, which sequentially assembles the peptide backbone.

The key precursors for ECB biosynthesis are:

  • Linoleic Acid: Forms the N-terminal lipid side chain.

  • Five Amino Acids: L-ornithine, L-proline, L-threonine (x2), and the non-proteinogenic amino acids 4-hydroxy-L-proline and 3-hydroxy-4-methyl-L-proline.

  • L-homotyrosine: A non-proteinogenic amino acid synthesized via a separate, dedicated pathway encoded by the 'hty' gene cluster.

The final structure undergoes extensive post-assembly modification, primarily through hydroxylation, to yield the biologically active Echinocandin B molecule.

Genetic Organization and Key Enzymes

The biosynthesis of ECB is encoded by a contiguous gene cluster found in producing organisms like Aspergillus nidulans NRRL 8112 (the 'Ani' cluster) and Aspergillus pachycristatus NRRL 11440 (the 'Ecd' cluster).

Table 1: Key Genes and Their Functions in the Echinocandin B Biosynthetic Pathway

GeneEnzyme/ProteinFunction
ecda / aniANon-Ribosomal Peptide Synthetase (NRPS)A six-module enzyme that sequentially incorporates the six amino acid residues and catalyzes the final cyclization to form the hexapeptide core.
ecdiAcyl-AMP LigaseActivates linoleic acid to linoleoyl-AMP and loads it onto the first thiolation domain of EcdA.
ecdBFungal Transcription FactorA pathway-specific regulatory protein that controls the expression of other genes within the cluster.
ecdG, ecdKNon-heme Iron, α-KG-dependent OxygenasesCatalyze specific hydroxylation reactions on the amino acid residues of the peptide core.
ecdHCytochrome P450 MonooxygenaseCatalyzes specific hydroxylation reactions on the peptide core.
htyA-FL-homotyrosine Biosynthesis EnzymesA separate gene cluster responsible for the de novo synthesis of L-homotyrosine from chorismate.

The Biosynthetic Pathway of Echinocandin B

The pathway can be dissected into three primary stages: Precursor Supply, Lipopeptide Assembly, and Post-Assembly Modification.

Stage 1: Precursor Supply
  • Linoleic Acid: Supplied from the organism's primary fatty acid metabolism.

  • Proteinogenic Amino Acids: L-ornithine, L-proline, and L-threonine are supplied from standard amino acid biosynthesis.

  • L-homotyrosine: Synthesized by the enzymes encoded in the hty cluster. This pathway starts from the condensation of 4-hydroxyphenyl-pyruvate and acetate.

Stage 2: Lipopeptide Assembly on the NRPS Scaffold
  • Initiation: The acyl-AMP ligase, EcdI , activates a molecule of linoleic acid to linoleoyl-AMP. This activated fatty acid is then transferred to the thiolation (T) domain of the initiation module of the NRPS enzyme, EcdA .

  • Elongation: The six modules of EcdA work in an assembly-line fashion. Each module is responsible for recognizing, activating (via its adenylation or A-domain), and incorporating one specific amino acid. The growing peptide chain is passed from one module to the next, tethered to the T-domains of the NRPS.

  • Cyclization and Release: The final module of EcdA contains a terminal condensation (CT) domain that catalyzes the intramolecular cyclization of the linear lipopeptide, releasing the nascent cyclic product from the enzyme.

Stage 3: Post-Assembly Modification

The cyclic lipopeptide released from EcdA is not yet mature Echinocandin B. It undergoes a series of crucial hydroxylation steps catalyzed by dedicated oxygenases (EcdG, EcdH, EcdK ) to add hydroxyl groups to specific positions on the amino acid residues, yielding the final, active Echinocandin B molecule.

Echinocandin_B_Biosynthesis cluster_precursors Precursor Supply cluster_assembly Assembly & Modification Linoleic Acid Linoleic Acid EcdI EcdI Linoleic Acid->EcdI Activation L-Ornithine L-Ornithine EcdA_NRPS EcdA (NRPS) Assembly Line L-Ornithine->EcdA_NRPS L-Proline L-Proline L-Proline->EcdA_NRPS L-Threonine L-Threonine L-Threonine->EcdA_NRPS L-Homotyrosine L-Homotyrosine L-Homotyrosine->EcdA_NRPS EcdI->EcdA_NRPS Loading Pro-ECB Nascent Cyclic Lipopeptide EcdA_NRPS->Pro-ECB Cyclization & Release Oxygenases Hydroxylation (EcdG, EcdH, EcdK) ECB Echinocandin B Oxygenases->ECB Pro-ECB->Oxygenases

Fig 1. Overview of the Echinocandin B biosynthetic pathway.

Quantitative Production Data

The production of Echinocandin B is highly dependent on the strain and fermentation conditions. Significant efforts in strain improvement and process optimization have led to substantial increases in ECB titers.

Table 2: Selected Echinocandin B Production Titers from Aspergillus nidulans

Strain / ConditionKey Optimization StrategyAchieved Titer (mg/L)Reference
A. nidulans ZJB12073 (Mutant)UV and Microwave Mutagenesis1656.3 ± 40.3[1]
A. nidulans ZJB12073 (Optimized)Precursor (Tyr, Leu) & Biotin Feeding2701.6 ± 31.7[1]
A. nidulans (Optimized)Methyl Oleate as Carbon Source2133 ± 50[2][3]
A. nidulans (Optimized)Response Surface Methodology (RSM)~2290[4]
A. nidulans (Optimized)Talcum Powder Microparticles3148[4]
A. nidulans NRRL8112 (Engineered)Overexpression of aniA (NRPS) & aniJ (TF)~1500[5]
A. nidulans (Engineered)Overexpression of ecdB (TF)2030.5 ± 99.2[6]
A. nidulans (Engineered, 50-L Bioreactor)Overexpression of ecdB2234.5[6]

Experimental Protocols

Protocol: Gene Function Verification via CRISPR/Cas9-mediated Knockout

This protocol outlines a general workflow for deleting a target gene (e.g., ecda) in A. nidulans to confirm its role in ECB biosynthesis.

  • sgRNA Design and Plasmid Construction:

    • Design a 20-bp single-guide RNA (sgRNA) spacer sequence targeting a coding region of the ecda gene. The genomic target must be immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for S. pyogenes Cas9.[7]

    • Synthesize two complementary 60-bp oligonucleotides containing the spacer sequence.

    • Anneal the oligos and clone them into a Cas9 expression plasmid (e.g., pFC332 containing Cas9 and a selection marker like hygromycin resistance) that has been linearized. This is often done using Golden Gate assembly or a similar seamless cloning method.[7][8]

  • Homology Repair Template Design:

    • Design a repair template consisting of ~1 kb sequences homologous to the regions immediately upstream ('left arm') and downstream ('right arm') of the ecda gene.

    • Between the homology arms, insert a selectable marker cassette (e.g., ptrA for pyrithiamine resistance).

    • Amplify the left arm, right arm, and marker cassette by PCR and assemble them using fusion PCR or Gibson assembly.

  • Protoplast Preparation and Transformation:

    • Grow A. nidulans mycelia in liquid culture.

    • Harvest mycelia and digest the cell walls using an enzymatic cocktail (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

    • Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear homology repair template using a PEG-CaCl2 based method.

  • Selection and Screening:

    • Plate the transformed protoplasts on regeneration medium containing both selection agents (e.g., hygromycin and pyrithiamine).

    • Isolate resistant colonies and perform diagnostic PCR using primers flanking the target locus to confirm the correct gene replacement event.

  • Phenotypic Analysis (HPLC):

    • Cultivate the confirmed knockout mutant (Δecda) and the wild-type strain under ECB-producing fermentation conditions.

    • Extract metabolites from the fermentation broth and mycelia.

    • Analyze the extracts by HPLC and compare the chromatograms. The absence of the ECB peak in the Δecda mutant extract, which is present in the wild-type, confirms the essential role of ecda in ECB biosynthesis.

Gene_Knockout_Workflow cluster_design Design Phase cluster_molecular Molecular Biology cluster_fungal Fungal Transformation cluster_analysis Analysis A Design sgRNA for ecdA C Construct Cas9-sgRNA Plasmid A->C B Design Homology Repair Template (with marker) D Assemble Repair Template B->D F Co-transform Plasmid & Repair Template C->F D->F E Prepare A. nidulans Protoplasts E->F G Select Transformants on dual markers F->G H Verify Knockout by PCR G->H I Ferment WT & Mutant H->I J HPLC Analysis of Extracts I->J K Confirm Absence of ECB Peak J->K

Fig 2. Experimental workflow for ecda gene function validation.
Protocol: High-Performance Liquid Chromatography (HPLC) for ECB Quantification

This protocol is adapted from standard methods for analyzing ECB from fermentation broths.[9][10]

  • Sample Preparation:

    • Centrifuge 10 mL of fermentation broth to separate the mycelia from the supernatant.

    • Extract the mycelia with an equal volume of ethanol or methanol by shaking for 1 hour.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: ODS (C18) column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[9]

    • Mobile Phase: Isocratic mixture of Methanol:Acetonitrile:Water (e.g., 70:10:20, v/v/v).[9]

    • Flow Rate: 1.0 mL/min.[9]

    • Detection: UV detector at 223 nm.[9]

    • Injection Volume: 10-20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of a purified ECB standard.

    • Calculate the concentration of ECB in the samples by comparing the peak area from the sample chromatogram to the standard curve. The typical retention time for ECB under these conditions is around 13.5 minutes.[9]

Conclusion

The biosynthetic pathway of Echinocandin B is a complex and fascinating example of fungal natural product synthesis, relying on a large NRPS assembly line and a suite of tailoring enzymes. Understanding this pathway has been crucial for the industrial production of ECB, the key precursor for the semi-synthetic antifungal drug anidulafungin. While metabolic engineering and fermentation optimization have dramatically increased production titers, the biological pathway itself does not produce this compound. The creation of THEB from ECB remains in the domain of synthetic chemistry, highlighting the powerful synergy between natural product biosynthesis and chemical modification in modern drug development.

References

An In-depth Technical Guide to the Chemical Structure of Tetrahydroechinocandin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical structure, properties, and biological mechanism of Tetrahydroechinocandin B, a cyclic lipopeptide with antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a derivative of the naturally occurring antifungal agent Echinocandin B. Like other members of the echinocandin class, its primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall. This targeted action results in fungal cell lysis and displays fungicidal activity against many species of Candida and fungistatic activity against Aspergillus. The "tetrahydro" designation indicates the addition of four hydrogen atoms to the parent structure of Echinocandin B, resulting in the saturation of two double bonds within the lipid side chain.

Chemical Structure

The definitive chemical structure of this compound is not widely published in peer-reviewed literature. However, based on its nomenclature and the established structure of its parent compound, Echinocandin B, the structure can be inferred. Echinocandin B possesses a linoleoyl side chain, which contains two carbon-carbon double bonds. The conversion to this compound involves the catalytic hydrogenation of these double bonds, resulting in a stearoyl side chain.

Below is the inferred chemical structure of this compound.

Tetrahydroechinocandin_B_Structure cluster_cyclic_peptide Cyclic Hexapeptide Core cluster_side_chain Stearoyl Side Chain Thr1 Thr Hyp1 4-OH-Pro Thr1->Hyp1 Thr2 Thr Hyp1->Thr2 Me_Thr 3-OH-4-Me-Pro Thr2->Me_Thr Orn Orn Me_Thr->Orn Cys_modified Modified Cys Orn->Cys_modified Cys_modified->Thr1 Aromatic_group Substituted Phenyl Group Cys_modified->Aromatic_group Linkage Stearoyl CH3(CH2)16CO- Stearoyl->Orn Amide Bond

Caption: Inferred chemical structure of this compound.

Physicochemical Properties

Detailed experimental data for this compound is scarce. The following table summarizes its known properties and provides a comparison with its parent compound, Echinocandin B.

PropertyThis compoundEchinocandin B
Molecular Formula C52H85N7O16C52H81N7O16
Molecular Weight 1064.27 g/mol [1]1060.2 g/mol [1]
Synonyms L-687901, L-687,901[1]Antibiotic A 30912A[1]
Physical Form Solid[1]Data not available
Purity ≥98% (Commercially available)[1]Data not available

Experimental Protocols

Representative Synthesis: Catalytic Hydrogenation of Echinocandin B
  • Dissolution: Dissolve Echinocandin B in a suitable solvent, such as methanol or ethanol.

  • Catalyst Addition: Add a hydrogenation catalyst, typically 5-10% palladium on carbon (Pd/C), to the solution. The catalyst loading is usually around 10-20% by weight of the substrate.

  • Hydrogenation: Transfer the mixture to a hydrogenation vessel. The vessel is then purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. The reaction is typically run at a pressure of 1-4 atmospheres and at room temperature.

  • Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by preparative HPLC to yield pure this compound.

Structural Characterization Methodology

The characterization of the synthesized this compound would typically involve the following spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the disappearance of signals corresponding to the olefinic protons of the linoleoyl side chain.

    • ¹³C NMR: To verify the absence of sp² hybridized carbon signals from the side chain and the appearance of corresponding sp³ signals.

    • 2D NMR (COSY, HSQC, HMBC): To confirm the overall structure and assignments of the cyclic peptide core and the saturated fatty acid side chain.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula of C52H85N7O16 by obtaining a highly accurate mass measurement of the molecular ion.

Biological Mechanism of Action

The primary biological target of this compound is the fungal enzyme β-(1,3)-D-glucan synthase. The inhibition of this enzyme disrupts the synthesis of glucan, a critical component of the fungal cell wall, leading to osmotic instability and cell death.

Mechanism_of_Action cluster_fungal_cell Fungal Cell Tetrahydroechinocandin_B This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Tetrahydroechinocandin_B->Glucan_Synthase Inhibits Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Binds Cell_Wall Fungal Cell Wall Glucan_Polymer->Cell_Wall Incorporated into Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Weakened wall leads to

References

Tetrahydroechinocandin B: A Technical Deep Dive into its Mechanism of Action on Glucan Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Tetrahydroechinocandin B (THEC B), a potent antifungal agent, on its molecular target, β-(1,3)-D-glucan synthase. Echinocandins represent a critical class of antifungal drugs that disrupt the integrity of the fungal cell wall, a structure essential for fungal viability and absent in humans, making it an ideal therapeutic target. This document consolidates quantitative data on the inhibitory activity of THEC B, details the experimental protocols for assessing its effects, and provides visual representations of its molecular interactions and experimental workflows.

Introduction: The Fungal Cell Wall and the Role of β-(1,3)-D-Glucan Synthase

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. A key component of the cell wall in most pathogenic fungi is β-(1,3)-D-glucan, a branched polymer of glucose. The synthesis of this crucial polymer is catalyzed by the enzyme β-(1,3)-D-glucan synthase, a multi-subunit complex located in the fungal plasma membrane. The catalytic subunit of this enzyme is encoded by the FKS gene family (FKS1, FKS2, etc.). Due to its essential role in fungal cell wall biosynthesis and its absence in mammalian cells, β-(1,3)-D-glucan synthase is a prime target for antifungal drug development.

This compound belongs to the echinocandin class of lipopeptide antifungals. These compounds are large cyclic peptides linked to a fatty acid side chain. Their primary mechanism of action is the potent and specific inhibition of β-(1,3)-D-glucan synthase.

Mechanism of Action: Non-Competitive Inhibition of Glucan Synthase

This compound exhibits a non-competitive mechanism of inhibition against β-(1,3)-D-glucan synthase. This means that THEC B does not bind to the active site of the enzyme where the substrate, UDP-glucose, binds. Instead, it binds to an allosteric site on the Fks1p subunit of the glucan synthase complex.[1][2] This binding event induces a conformational change in the enzyme, rendering it inactive and thereby preventing the polymerization of glucose into β-(1,3)-D-glucan chains.[3]

The key characteristics of this non-competitive inhibition are:

  • Vmax Decrease: The maximum rate of the enzymatic reaction (Vmax) is reduced in the presence of THEC B.[4]

  • Km Unchanged: The Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for its substrate, remains unchanged.[4] This is because the inhibitor does not interfere with the binding of UDP-glucose to the active site.[1]

This mode of action is visually represented in the following signaling pathway diagram.

G Mechanism of Action of this compound cluster_membrane Fungal Plasma Membrane cluster_extracellular Cell Wall Space GS β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan β-(1,3)-D-Glucan Polymerization GS->Glucan Catalyzes UDP_G UDP-Glucose (Substrate) UDP_G->GS Binds to Active Site THEC_B This compound (Inhibitor) THEC_B->GS Binds to Allosteric Site THEC_B->GS Non-competitive Inhibition CellWall Fungal Cell Wall Integrity Glucan->CellWall Maintains

Caption: Mechanism of this compound Action.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against β-(1,3)-D-glucan synthase has been quantified to determine its potency. The following table summarizes the available data.

CompoundFungal SpeciesAssay TypeParameterValueReference
This compound (L-687,901)Candida albicans (MY1208)Membrane Glucan AssayIC500.85 µg/mL[5]

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that causes 50% inhibition of the maximal response.

Experimental Protocols

Accurate assessment of the inhibitory effect of compounds like THEC B on glucan synthase requires robust experimental protocols. Below are detailed methodologies for the preparation of the enzyme source and two common types of glucan synthase activity assays.

Preparation of Fungal Membranes (Microsomal Fraction)

This protocol describes the isolation of the membrane fraction containing the β-(1,3)-D-glucan synthase from fungal cells.

G Workflow for Fungal Membrane Preparation start Start: Fungal Cell Culture (e.g., Candida albicans) harvest Harvest Cells (Centrifugation) start->harvest wash Wash Cells (e.g., with TE buffer) harvest->wash lysis Cell Lysis (e.g., Bead Beating with Glass Beads) wash->lysis clarify1 Clarify Lysate (Low-speed centrifugation to remove cell debris) lysis->clarify1 clarify2 Pellet Membranes (High-speed ultracentrifugation) clarify1->clarify2 resuspend Resuspend Membrane Pellet (in buffer with glycerol and protease inhibitors) clarify2->resuspend store Store at -80°C resuspend->store end End: Membrane Preparation (Enzyme Source) store->end

Caption: Fungal Membrane Preparation Workflow.

Detailed Steps:

  • Cell Culture and Harvest: Grow fungal cells (e.g., Candida albicans) in an appropriate liquid medium to the mid-logarithmic phase. Harvest the cells by centrifugation.[6]

  • Washing: Wash the cell pellet with a suitable buffer, such as TE buffer (Tris-EDTA), to remove residual media.[6]

  • Cell Lysis: Resuspend the washed cells in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical means, such as bead beating with glass beads.[6]

  • Clarification: Centrifuge the lysate at a low speed to pellet cell debris and unbroken cells.

  • Membrane Pelletization: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.[7]

  • Resuspension and Storage: Carefully resuspend the membrane pellet in a storage buffer containing glycerol (for cryoprotection) and protease inhibitors. Aliquot and store the membrane preparation at -80°C until use.[7]

Glucan Synthase Activity Assay: Radioactive Method

This assay measures the incorporation of a radiolabeled glucose substrate into the growing β-(1,3)-D-glucan polymer.

G Radioactive Glucan Synthase Assay Workflow start Start: Prepare Reaction Mix (Buffer, GTPγS, BSA) add_enzyme Add Membrane Preparation (Enzyme Source) and Inhibitor (e.g., THEC B) start->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_substrate Initiate Reaction: Add UDP-[14C]Glucose preincubate->add_substrate incubate Incubate at 30°C add_substrate->incubate quench Quench Reaction (e.g., with TCA) incubate->quench filter Filter through Glass Fiber Filters (to trap insoluble glucan) quench->filter wash Wash Filters (with TCA and Ethanol) filter->wash scintillation Measure Radioactivity (Liquid Scintillation Counting) wash->scintillation end End: Quantify Glucan Synthesis scintillation->end

Caption: Radioactive Glucan Synthase Assay Workflow.

Detailed Steps:

  • Reaction Mixture Preparation: Prepare a reaction buffer typically containing Tris buffer, a GTP analog (like GTPγS) to activate the Rho1p regulatory subunit, and bovine serum albumin (BSA).[7]

  • Enzyme and Inhibitor Addition: Add the prepared fungal membrane suspension to the reaction mixture. For inhibition studies, add varying concentrations of THEC B.

  • Pre-incubation: Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate, UDP-[14C]glucose.[8]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.[7]

  • Reaction Quenching: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).[7]

  • Product Collection: Filter the reaction mixture through glass fiber filters. The insoluble radiolabeled β-(1,3)-D-glucan product will be trapped on the filter.[8]

  • Washing: Wash the filters with TCA and ethanol to remove unincorporated UDP-[14C]glucose.[7]

  • Quantification: Place the dried filters in scintillation vials with a scintillation cocktail and measure the incorporated radioactivity using a liquid scintillation counter. The amount of radioactivity is directly proportional to the glucan synthase activity.

Glucan Synthase Activity Assay: Fluorescence-Based Method

This method offers a non-radioactive alternative by using a fluorescent dye, aniline blue, which specifically binds to β-(1,3)-D-glucan.[9][10]

G Fluorescence-Based Glucan Synthase Assay Workflow start Start: Prepare Reaction Mix (Buffer, GTPγS, BSA) add_enzyme Add Membrane Preparation (Enzyme Source) and Inhibitor (e.g., THEC B) start->add_enzyme preincubate Pre-incubate add_enzyme->preincubate add_substrate Initiate Reaction: Add UDP-Glucose (non-radioactive) preincubate->add_substrate incubate Incubate at 30°C add_substrate->incubate solubilize Solubilize Glucan Product (e.g., with NaOH and heat) incubate->solubilize add_dye Add Aniline Blue Dye Solution solubilize->add_dye incubate_dye Incubate to form Glucan-Dye Complex add_dye->incubate_dye measure_fluorescence Measure Fluorescence (Excitation ~400nm, Emission ~460nm) incubate_dye->measure_fluorescence end End: Quantify Glucan Synthesis measure_fluorescence->end

Caption: Fluorescence-Based Glucan Synthase Assay Workflow.

Detailed Steps:

  • Enzymatic Reaction: The initial steps (reaction setup, enzyme and inhibitor addition, pre-incubation, reaction initiation with non-radioactive UDP-glucose, and incubation) are similar to the radioactive assay.

  • Glucan Solubilization: After the incubation period, add a strong base (e.g., NaOH) and heat the mixture to solubilize the newly synthesized β-(1,3)-D-glucan.[8]

  • Dye Binding: Add a solution of aniline blue to the solubilized glucan.[8]

  • Incubation: Incubate the mixture to allow the formation of the fluorescent glucan-dye complex.[8]

  • Fluorescence Measurement: Measure the fluorescence of the complex using a fluorescence spectrophotometer or plate reader at an excitation wavelength of approximately 400 nm and an emission wavelength of around 460 nm.[8][11] The fluorescence intensity is proportional to the amount of β-(1,3)-D-glucan synthesized.

Conclusion

This compound is a potent, non-competitive inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. Its mechanism of action, which involves allosteric binding to the Fks1p subunit, leads to the disruption of cell wall integrity and ultimately, fungal cell death. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on the development of novel antifungal therapies targeting this essential fungal pathway. Further research into the precise binding site of THEC B and the structural changes it induces in the glucan synthase complex will be invaluable for the rational design of next-generation echinocandins with improved efficacy and a broader spectrum of activity.

References

In Vitro Antifungal Spectrum of Tetrahydroechinocandin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of Tetrahydroechinocandin B (THEB), a key compound related to the development of the echinocandin antifungal agent, caspofungin. The data presented is primarily based on studies of caspofungin (formerly known as MK-0991 or L-743,872), which is a structurally related and clinically established derivative. This guide is intended to serve as a valuable resource for researchers and professionals involved in antifungal drug discovery and development.

Overview of Antifungal Activity

This compound belongs to the echinocandin class of antifungal agents, which are potent, non-competitive inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall synthesis.[1][2][3][4][5][6][7] This mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][4][7] A key advantage of this class is its activity against fungal isolates that have developed resistance to other antifungal agents, such as azoles.[1][8]

Quantitative In Vitro Antifungal Activity

The following tables summarize the in vitro activity of caspofungin, a derivative of this compound, against a broad range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Activity against Candida Species
Fungal SpeciesNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Candida albicans3959≤0.015 - >80.250.5[9]
Candida albicans (azole-resistant)320.125 - 10.250.5[1]
Candida glabrata3959≤0.015 - >80.250.5[9]
Candida tropicalis3959≤0.015 - >80.250.5[9]
Candida parapsilosis3959≤0.015 - >812[9]
Candida krusei3959≤0.015 - >80.51[9]
Candida guilliermondii3959≤0.015 - >84>8[9]
All Candida spp.5150.008 - 40.51.0[10]

MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of the isolates, respectively.

Table 2: In Vitro Activity against Aspergillus Species

For Aspergillus species, the Minimum Effective Concentration (MEC) is often used as an endpoint for echinocandins, representing the lowest drug concentration that leads to the growth of small, rounded, and compact hyphal forms as observed microscopically.

Fungal SpeciesNo. of IsolatesMEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)Reference(s)
Aspergillus fumigatusNot SpecifiedNot Specified1Not Specified[11]
Aspergillus flavus345 (total)Not SpecifiedNot SpecifiedNot Specified[12]
Aspergillus niger345 (total)Not SpecifiedNot SpecifiedNot Specified[12]
Aspergillus terreus345 (total)Not SpecifiedNot SpecifiedNot Specified[12]

Due to the nature of MEC determination, MIC values are sometimes reported and can vary based on the reading method (visual vs. microscopic). One study reported a visual MIC of 8 µg/mL for A. fumigatus, while the MEC was 1 µg/mL.[11]

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide were primarily generated using standardized methods developed by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).

Broth Microdilution Method for Yeasts (CLSI M27-A)

This method is the standard for determining the MIC of antifungal agents against Candida species and other yeasts.

  • Medium Preparation : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to a pH of 7.0 is used.

  • Inoculum Preparation : Yeast colonies from a 24-hour culture on Sabouraud dextrose agar are suspended in sterile saline. The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Drug Dilution : The antifungal agent is serially diluted in the RPMI 1640 medium in 96-well microtiter plates.

  • Incubation : The inoculated plates are incubated at 35°C for 24 to 48 hours.

  • Endpoint Determination : The MIC is determined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity compared to the growth control well.[10] For fungicidal agents like caspofungin, the endpoint can also be defined as the lowest concentration showing no visible growth.

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A)

This standardized method is used for testing the susceptibility of molds like Aspergillus species.

  • Medium and Inoculum Preparation : Similar to the M27-A method, RPMI 1640 is used. The inoculum is prepared from fungal colonies grown on potato dextrose agar, and the conidial suspension is adjusted to a specific concentration.

  • Drug Dilution and Incubation : The procedure for drug dilution and incubation is similar to that for yeasts.

  • Endpoint Determination (MIC vs. MEC) :

    • MIC : The lowest drug concentration showing complete inhibition of growth. However, for echinocandins against molds, a clear MIC endpoint can be difficult to determine due to trailing growth.

    • MEC (Minimum Effective Concentration) : This is the preferred endpoint for echinocandins against Aspergillus. It is defined as the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed upon microscopic examination.[13][14][15]

Visualizations

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The following diagram illustrates the mechanism of action of this compound and its derivatives.

Mechanism of Action of Echinocandins cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Fungal Cell Wall (β-glucan, chitin, etc.) Cell_Membrane Cell Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase (Enzyme Complex) Glucan_Synthase->Fungal_Cell_Wall Synthesizes β-(1,3)-D-Glucan Inhibition Disruption of Cell Wall Integrity Leads to Cell Lysis Glucan_Synthase->Inhibition UDP_Glucose UDP-Glucose (Precursor) UDP_Glucose->Glucan_Synthase Substrate THEB This compound (Echinocandin) THEB->Glucan_Synthase Inhibits Workflow for Antifungal Susceptibility Testing (CLSI Broth Microdilution) Start Start Prepare_Inoculum 1. Prepare Fungal Inoculum (e.g., Candida, Aspergillus) Start->Prepare_Inoculum Inoculate_Plates 3. Inoculate Microtiter Plates Containing Drug Dilutions Prepare_Inoculum->Inoculate_Plates Prepare_Drug_Dilutions 2. Prepare Serial Dilutions of This compound Prepare_Drug_Dilutions->Inoculate_Plates Incubate_Plates 4. Incubate Plates (35°C, 24-48h) Inoculate_Plates->Incubate_Plates Read_Results 5. Read Results (Visually or Microscopically) Incubate_Plates->Read_Results Determine_MIC_MEC 6. Determine MIC or MEC Read_Results->Determine_MIC_MEC End End Determine_MIC_MEC->End

References

An In-depth Technical Guide to the Core Structural and Functional Differences Between Tetrahydroechinocandin B and Echinocandin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation: From Unsaturated to Saturated Acyl Side Chain

Echinocandin B is a naturally occurring lipopeptide antifungal agent produced by the fungus Aspergillus nidulans.[1] Its structure consists of a cyclic hexapeptide core to which a linoleoyl fatty acid side chain is attached.[1] Tetrahydroechinocandin B is a semi-synthetic derivative of Echinocandin B, obtained through the catalytic hydrogenation of the parent compound. This process saturates the two double bonds present in the linoleoyl side chain, converting it into a stearoyl side chain. This transformation is the sole structural difference between the two molecules.

The core cyclic hexapeptide is composed of non-proteinogenic amino acids, including 3,4-dihydroxyhomotyrosine, 3-hydroxy-4-methylproline, and 4,5-dihydroxyornithine, which are crucial for the antifungal efficacy of echinocandins. The hydrophobic fatty acid side chain plays a critical role by anchoring the molecule to the fungal cell membrane, a prerequisite for its inhibitory action.[1]

G cluster_Echinocandin_B Echinocandin B Structure cluster_Tetrahydroechinocandin_B This compound Structure cluster_transformation Structural Transformation EB_Core Cyclic Hexapeptide Core EB_Sidechain Linoleoyl Side Chain (C18:2, unsaturated) EB_Core->EB_Sidechain N-acylation Transformation Catalytic Hydrogenation (+ 4H) EB_Sidechain->Transformation TH_EB_Core Cyclic Hexapeptide Core TH_EB_Sidechain Stearoyl Side Chain (C18:0, saturated) TH_EB_Core->TH_EB_Sidechain N-acylation Transformation->TH_EB_Sidechain

Figure 1: Structural relationship between Echinocandin B and this compound.

Mechanism of Action: Inhibition of β-(1,3)-D-Glucan Synthase

The primary molecular target for the echinocandin class of antifungals is the enzyme β-(1,3)-D-glucan synthase.[2] This enzyme is a critical component of the fungal cell wall biosynthesis machinery, responsible for the synthesis of β-(1,3)-D-glucan, a major structural polysaccharide that provides osmotic stability to the fungal cell.[2] By non-competitively inhibiting this enzyme, echinocandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death.[2] This mechanism of action is highly specific to fungi, as mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, contributing to the favorable safety profile of this drug class.

Data Presentation: A Call for Comparative Studies

A thorough review of the scientific literature reveals a lack of publicly available, direct comparative studies on the antifungal potency of this compound versus Echinocandin B. While extensive data exists for clinically approved echinocandins, the specific quantitative comparison between these two molecules remains an area for future research. Such studies are crucial for understanding the impact of acyl side chain saturation on the antifungal spectrum and potency.

To provide a baseline for such comparative studies, the following table summarizes representative Minimum Inhibitory Concentration (MIC) data for Echinocandin B against common fungal pathogens.

Fungal SpeciesEchinocandin B MIC Range (µg/mL)
Candida albicans0.12 - 2
Candida glabrata0.06 - 1
Candida parapsilosis1 - 4
Candida tropicalis0.12 - 2
Aspergillus fumigatus0.5 - 4

Note: The MIC values are compiled from various sources and represent a general range. Actual values can vary depending on the specific strain and testing methodology.

Experimental Protocols

To facilitate the direct comparison of this compound and Echinocandin B, detailed protocols for key in vitro assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.DEF 7.3.2 for yeasts.

Objective: To determine the lowest concentration of the antifungal agent that inhibits the visible growth of a fungal isolate.

Materials:

  • This compound and Echinocandin B analytical grade powders

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • Sterile saline or water

  • Spectrophotometer

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Antifungal Stock Solution Preparation:

    • Prepare a stock solution of each compound in DMSO at a concentration of 1.6 mg/mL.

    • Perform serial twofold dilutions of the stock solutions in RPMI 1640 medium to achieve the desired final concentrations (typically ranging from 16 to 0.03 µg/mL).

  • Inoculum Preparation:

    • Subculture the fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeasts).

    • For molds, a spore suspension is prepared and the concentration is determined using a hemocytometer.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microtiter Plate Inoculation:

    • Add 100 µL of the appropriate antifungal dilution to each well of the 96-well plate.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant reduction (typically ≥50% for yeasts) in turbidity compared to the growth control. For molds, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the growth control well.

β-(1,3)-D-Glucan Synthase Inhibition Assay

Objective: To quantify the inhibitory activity of the compounds on the β-(1,3)-D-glucan synthase enzyme.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

  • Glass beads or cell disruptor

  • Ultracentrifuge

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20% glycerol, 10 mM NaF, 5 mM MgCl2)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • This compound and Echinocandin B

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation (Microsomal Fraction):

    • Grow the fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with lysis buffer.

    • Lyse the cells using glass beads or a cell disruptor.

    • Centrifuge the lysate at a low speed to remove cell debris.

    • Collect the supernatant and perform ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound β-(1,3)-D-glucan synthase.

    • Resuspend the microsomal pellet in reaction buffer.

  • Inhibition Assay:

    • Set up reaction tubes containing the microsomal fraction, reaction buffer, and varying concentrations of this compound or Echinocandin B.

    • Include a control with no inhibitor.

    • Pre-incubate the reactions for a short period at 30°C.

    • Initiate the enzymatic reaction by adding UDP-[14C]-glucose.

    • Incubate the reactions for 1-2 hours at 30°C.

  • Quantification of Product:

    • Stop the reaction by adding ethanol or trichloroacetic acid.

    • Filter the reaction mixture through glass fiber filters to capture the insoluble [14C]-labeled glucan product.

    • Wash the filters to remove unincorporated UDP-[14C]-glucose.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

G cluster_synthesis Compound Preparation cluster_testing Comparative Biological Evaluation cluster_analysis Data Analysis EchinoB Echinocandin B Hydrogenation Catalytic Hydrogenation EchinoB->Hydrogenation MIC_Assay MIC Determination (Broth Microdilution) EchinoB->MIC_Assay Glucan_Assay β-(1,3)-Glucan Synthase Inhibition Assay EchinoB->Glucan_Assay TetraEchinoB This compound Hydrogenation->TetraEchinoB TetraEchinoB->MIC_Assay TetraEchinoB->Glucan_Assay MIC_Compare Compare MIC Values MIC_Assay->MIC_Compare IC50_Compare Compare IC50 Values Glucan_Assay->IC50_Compare

Figure 2: Experimental workflow for the comparative analysis of Echinocandin B and this compound.

Conclusion and Future Directions

This compound is a structurally distinct derivative of Echinocandin B, characterized by a saturated stearoyl side chain. While both compounds are expected to share the same mechanism of action through the inhibition of β-(1,3)-D-glucan synthase, the impact of this structural modification on the antifungal potency and spectrum remains to be elucidated through direct comparative studies. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. Future research should focus on generating quantitative data to populate a comparative analysis of these two molecules, which will provide valuable insights into the structure-activity relationship of the echinocandin class of antifungals and may inform the design of novel derivatives with improved therapeutic properties.

References

Natural Sources of Echinocandin Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins are a class of lipopeptide antifungal agents with a unique mechanism of action, inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This targeted action results in low toxicity to mammalian cells, making them a cornerstone in the treatment of invasive fungal infections. The discovery and development of echinocandins have been driven by the exploration of their natural sources, primarily filamentous fungi. This technical guide provides a comprehensive overview of the key fungal species that produce echinocandin compounds, quantitative data on their production, detailed experimental protocols for their cultivation and isolation, and a visualization of the biosynthetic and discovery workflows.

Primary Fungal Sources of Echinocandin Precursors

The commercially available echinocandins—caspofungin, micafungin, and anidulafungin—are semi-synthetic derivatives of naturally occurring precursors produced through fungal fermentation. The primary fungal sources and their respective echinocandin products are detailed below.

Glarea lozoyensis: The Source of Pneumocandin B₀

Glarea lozoyensis is a filamentous fungus responsible for the production of pneumocandins, most notably pneumocandin B₀, the natural precursor to the semi-synthetic echinocandin, caspofungin.[1][2][3][4][5][6][7] In wild-type strains, pneumocandin B₀ is often a minor product compared to other analogues, necessitating extensive strain improvement and fermentation optimization for industrial-scale production.[1][2][3][7]

Aspergillus Species: Producers of Echinocandin B

Several species within the genus Aspergillus, including Aspergillus nidulans and Aspergillus rugulosus, are the natural sources of echinocandin B.[6][8] Echinocandin B serves as the key precursor for the semi-synthetic antifungal drug anidulafungin.[9][10][11][12] Similar to pneumocandin production, enhancing the yield of echinocandin B has been a major focus of research, involving both classical mutagenesis and modern genetic engineering techniques.[2][4][9][13]

Coleophoma empetri: The Producer of FR901379

Coleophoma empetri is the fungal source of FR901379, a sulfonated lipohexapeptide that is the precursor for the semi-synthetic echinocandin, micafungin.[14][15][16][17] The unique sulfonate moiety of FR901379 imparts excellent water solubility to micafungin.[14] Research efforts have focused on metabolic engineering to enhance the production of this precursor.[14][15][17]

Other fungal genera, such as Peziza, have also been reported to produce echinocandin-like compounds, though they are less characterized and not currently used for commercial production.

Quantitative Data on Echinocandin Production

The production of echinocandin precursors is a complex process influenced by a multitude of factors, including the fungal strain, fermentation medium composition, and culture conditions. The following tables summarize reported production yields under various optimized conditions.

Table 1: Production of Pneumocandin B₀ by Glarea lozoyensis

Strain/ConditionKey Optimization FactorTiter (mg/L)Reference
Wild-type-Minor product[1][2][3]
Genetically EngineeredDisruption of GLOXY4 geneExclusive production of Pneumocandin B₀[1][2][3][7]
Optimized MediumResponse surface analysis1840[3]
Optimized MediumCombination of mannitol and glucose65% increase in yield[3]
Optimized MediumCotton seed powder as nitrogen source23% enhancement[3]
Low-Temperature Adaptive Laboratory EvolutionEnhanced membrane permeability2131[4]
Late Fermentation Stage AdditionAddition of SDS2529[3]
Fed-batch Fermentation-~2530[3]

Table 2: Production of Echinocandin B by Aspergillus Species

Strain/ConditionKey Optimization FactorTiter (mg/L)Reference
A. nidulans Wild-type-Trace amounts[9]
A. nidulans Mutant Strain ULN-59Classical sequential mutagenesis1583.1[2]
A. nidulans Mutant ZJB12073UV and microwave irradiation1656.3[4][13]
A. nidulans with Optimized MediumPeptone, K₂HPO₄, mannitol, L-ornithine2285.6[1][2]
A. nidulans with Optimized MediumTyrosine, leucine, and biotin supplementation2701.6[1][4][13]
A. nidulans with Optimized MediumMethyl-oleate as carbon source2133[3]
A. nidulans with Optimized MediumTween-80 supplementation2584[3][18]
A. nidulans with Optimized MediumTalcum powder addition3148[1][3]
A. delacroxii MutantKnockout of stcA gene40% increase[3]
A. nidulans Engineered StrainOverexpression of ecdB2234.5 (in 50-L bioreactor)[12]

Table 3: Production of FR901379 by Coleophoma empetri

Strain/ConditionKey Optimization FactorTiter (mg/L)Reference
Wild-type MEFC09-300[14]
Engineered StrainOverexpression of mcfJ1300[14][15]
Engineered StrainCo-expression of mcfJ, mcfF, and mcfH4000 (in 5-L bioreactor)[14][15]
Mutant from Heavy-ion Irradiation-1100[19]

Experimental Protocols

Protocol 1: General Fermentation for Echinocandin Production

This protocol provides a general framework for the fermentation of echinocandin-producing fungi. Specific component concentrations and conditions should be optimized for each strain and target compound.

1. Inoculum Preparation:

  • Medium: A typical seed medium may contain glucose (10 g/L), glycerin (10 g/L), and soybean cake powder (25 g/L) at a pH of 6.8-7.0.[4]

  • Culture: Inoculate the medium with a fungal spore suspension or mycelial fragments.

  • Incubation: Incubate at 25°C with agitation (e.g., 220 rpm) for 168 hours.[4][5]

2. Fermentation:

  • Medium: A production medium can be composed of peanut oil (20 g/L), glycerin (10 g/L), peptone (8.6 g/L), soybean meal powder (40 g/L), tomato powder (15 g/L), K₂HPO₄·3H₂O (8.4 g/L), and MgSO₄·7H₂O (0.5 g/L) at a pH of 7.0.[4] For pneumocandin B₀ production, a medium containing lactose (3.0%), threonine (1.0%), yeast powder (1.0%), proline (1.2%), KH₂PO₄ (0.15%), and magnesium sulfate heptahydrate (0.05%) at pH 5.3 has been reported.[20]

  • Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.[4][5]

  • Incubation: Incubate at 25°C with agitation (e.g., 220 rpm) for up to 432 hours.[4][5]

3. Monitoring:

  • Regularly monitor and control parameters such as pH, dissolved oxygen, and substrate concentration.

  • Quantify echinocandin production using High-Performance Liquid Chromatography (HPLC).[2][21][22][23]

Protocol 2: Strain Improvement by Mutagenesis

This protocol outlines a general procedure for classical mutagenesis to enhance echinocandin production.

1. Spore Suspension Preparation:

  • Harvest spores from a mature fungal culture and suspend them in sterile saline with a surfactant (e.g., 0.1% Tween 80).

  • Adjust the spore concentration to approximately 10⁷ spores/mL.

2. Mutagenesis:

  • UV Irradiation: Expose the spore suspension to UV light (254 nm) for a duration determined to achieve a kill rate of 90-99%.

  • Chemical Mutagenesis: Treat the spore suspension with a chemical mutagen (e.g., lithium chloride or sodium nitrite) at a specific concentration and for a defined period.

3. Screening:

  • Plate the treated spores on a suitable agar medium.

  • Isolate individual colonies and cultivate them in small-scale liquid fermentations.

  • Analyze the fermentation broth for echinocandin production using HPLC to identify high-yielding mutants.[2]

Protocol 3: Extraction and Purification of Echinocandins

This protocol provides a general overview of the downstream processing for echinocandin recovery.

1. Extraction:

  • Separate the mycelia from the fermentation broth by centrifugation or filtration.[5]

  • Since many echinocandins are primarily intracellular, extract the mycelial cake with a suitable organic solvent such as methanol or butanol.[24]

2. Initial Purification:

  • Concentrate the solvent extract under vacuum.[24]

  • Perform liquid-liquid extraction to remove polar and non-polar impurities.[24]

  • Treat with activated charcoal to remove colored impurities.[24]

3. Chromatographic Purification:

  • Employ macroporous resin adsorption chromatography for initial purification from the crude extract. Non-polar resins like HP-20 have shown good performance for echinocandin B.[11]

  • Further purify the echinocandin-containing fractions using preparative HPLC with a suitable stationary phase (e.g., silica gel) and mobile phase.

4. Crystallization:

  • Crystallize the purified echinocandin from a suitable solvent/anti-solvent system to obtain the final product.[25]

Visualizations

Biosynthetic Pathway of Echinocandins

The biosynthesis of echinocandins is a complex process involving a non-ribosomal peptide synthetase (NRPS) enzyme complex. The following diagram illustrates a generalized pathway.

Echinocandin_Biosynthesis cluster_precursors Precursor Supply cluster_core_synthesis Core Synthesis cluster_modification Post-NRPS Modification Amino_Acids L-Proline, L-Ornithine, L-Homotyrosine, L-Threonine Fatty_Acid Fatty Acid (e.g., Linoleic Acid) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Complex Fatty_Acid->NRPS Acylation Cyclic_Hexapeptide Cyclic Hexapeptide Core NRPS->Cyclic_Hexapeptide Cyclization & Release Hydroxylation Hydroxylation & Other Modifications Cyclic_Hexapeptide->Hydroxylation Echinocandin Mature Echinocandin (e.g., Echinocandin B) Hydroxylation->Echinocandin

Caption: Generalized biosynthetic pathway of echinocandin compounds.

Experimental Workflow for Echinocandin Discovery and Production

The process of discovering new echinocandin sources and optimizing their production follows a logical workflow, from initial screening to industrial-scale fermentation.

Echinocandin_Workflow Identification Identification of Echinocandin Production Strain_Improvement Strain Improvement (Mutagenesis/Genetic Engineering) Identification->Strain_Improvement Fermentation_Optimization Fermentation Optimization (Media & Process) Strain_Improvement->Fermentation_Optimization Scale_Up Scale-Up to Bioreactor Fermentation_Optimization->Scale_Up Downstream_Processing Downstream Processing (Extraction & Purification) Scale_Up->Downstream_Processing Final_Product Purified Echinocandin Precursor Downstream_Processing->Final_Product

Caption: Workflow for discovery and production of echinocandins.

Conclusion

The natural world, particularly the fungal kingdom, remains a vital source of novel and potent therapeutic agents. The echinocandins are a prime example of how natural products can be harnessed and improved upon to create life-saving medicines. This guide has provided a technical overview of the primary fungal sources of echinocandin precursors, quantitative data on their production, and detailed experimental protocols relevant to their discovery, optimization, and purification. Continued research into the vast diversity of fungal secondary metabolites holds the promise of uncovering new antifungal agents to combat the growing threat of drug-resistant fungal pathogens.

References

Semi-synthetic Modification of the Echinocandin B Nucleus: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Echinocandins represent a cornerstone in the treatment of invasive fungal infections, exhibiting potent fungicidal activity against a broad spectrum of pathogens, including Candida and Aspergillus species. Their unique mechanism of action, the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme for fungal cell wall integrity, confers a high degree of selectivity and a favorable safety profile. This technical guide provides an in-depth exploration of the semi-synthetic modification of the echinocandin B nucleus, a critical starting scaffold for the development of leading antifungal agents. We will delve into the core synthetic strategies, detailed experimental protocols, structure-activity relationships, and the resulting pharmacological profiles of key derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel antifungal therapies.

Introduction: The Echinocandin Scaffold

Echinocandin B is a naturally occurring lipopeptide produced by the fungus Aspergillus nidulans. It consists of a cyclic hexapeptide core and a linoleoyl N-acyl side chain.[1] While possessing intrinsic antifungal activity, native echinocandin B is associated with significant hemolytic toxicity, limiting its therapeutic potential.[2] Semi-synthetic modifications have been instrumental in overcoming this limitation, leading to the development of blockbuster drugs such as anidulafungin, caspofungin, and micafungin, each with improved efficacy, safety, and pharmacokinetic properties.[3]

The primary sites for semi-synthetic modification are the N-acyl side chain and, to a lesser extent, the cyclic hexapeptide core. Modification of the side chain has proven particularly fruitful in modulating the compound's lipophilicity, geometric structure, and ultimately, its antifungal potency and safety profile.[4]

Core Synthetic Strategy: Deacylation and Reacylation

The foundational strategy for the semi-synthetic modification of echinocandin B involves a two-step process:

  • Enzymatic Deacylation: The native linoleoyl side chain is selectively removed from the echinocandin B nucleus. This is typically achieved using a deacylase enzyme from Actinoplanes utahensis.[5][6] This enzymatic approach is favored over chemical methods due to its high specificity and avoidance of harsh reaction conditions that could compromise the integrity of the cyclic peptide core.[5] The product of this reaction is the echinocandin B nucleus, a biologically inactive intermediate.[6]

  • Chemical Reacylation: The free amino group on the ornithine residue of the echinocandin B nucleus is then acylated with a synthetic side chain. This step allows for the introduction of a wide variety of functionalities to explore structure-activity relationships and optimize the drug's properties.[7]

Below is a generalized workflow for this process:

G cluster_0 Fermentation & Isolation cluster_1 Semi-Synthetic Modification cluster_2 Downstream Processing A Aspergillus nidulans Fermentation B Echinocandin B Isolation & Purification A->B C Enzymatic Deacylation (Actinoplanes utahensis deacylase) B->C D Echinocandin B Nucleus C->D E Chemical Reacylation (Activated Acyl Side Chain) D->E F Semi-Synthetic Echinocandin Analogue E->F G Purification (e.g., HPLC) F->G H Characterization (NMR, MS) G->H I Biological Evaluation H->I

Fig. 1: General workflow for semi-synthetic modification.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the semi-synthetic modification of the echinocandin B nucleus.

Enzymatic Deacylation of Echinocandin B

Objective: To produce the echinocandin B nucleus by removing the native linoleoyl side chain.

Materials:

  • Echinocandin B

  • Actinoplanes utahensis (NRRL 12052) cell culture or purified deacylase enzyme

  • Potassium phosphate buffer (0.05 M, pH 6.0)

  • Potassium chloride (KCl)

  • Dimethyl sulfoxide (DMSO)

  • Phosphoric acid (H₃PO₄)

  • HPLC system for reaction monitoring

Protocol:

  • Enzyme Preparation: A culture of Actinoplanes utahensis is grown under optimized conditions to induce deacylase production. The cells are harvested by centrifugation and washed with potassium phosphate buffer.[1]

  • Reaction Setup: A reaction mixture is prepared containing echinocandin B (e.g., 4 g/L), potassium phosphate buffer (0.05 M, pH 6.0), KCl (0.68 M), and DMSO (15% v/v).[1][5] The optimal pH and temperature for the bioconversion have been reported to be around 4.5-7.0 and 25-26°C, respectively, depending on the specific strain and conditions.[4][8]

  • Enzymatic Reaction: The reaction is initiated by adding the Actinoplanes utahensis cells or the purified deacylase to the reaction mixture. The reaction is incubated at the optimal temperature (e.g., 26°C or 60°C for the purified enzyme) with shaking for a specified period (e.g., 24-90 hours).[1][8]

  • Reaction Monitoring: The progress of the deacylation is monitored by HPLC analysis of aliquots taken at regular intervals. The disappearance of the echinocandin B peak and the appearance of the echinocandin B nucleus peak are tracked.[8]

  • Reaction Termination: Once the reaction has reached the desired level of completion, it is terminated by the addition of phosphoric acid to lower the pH.[1]

  • Purification of Echinocandin B Nucleus: The echinocandin B nucleus is then purified from the reaction mixture. This can involve centrifugation to remove cell debris, followed by chromatographic techniques such as preparative HPLC.

Chemical Reacylation: Synthesis of Anidulafungin

Objective: To synthesize anidulafungin by acylating the echinocandin B nucleus with the 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid side chain.

Materials:

  • Echinocandin B nucleus

  • 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid

  • Activating agent (e.g., 2,4,5-trichlorophenol and dicyclohexylcarbodiimide (DCC))[9]

  • Base (e.g., diisopropylethylamine)[9]

  • Solvent (e.g., dimethylformamide (DMF))

  • HPLC system for purification

Protocol:

  • Activation of the Side Chain: The 4''-(pentyloxy)-[1,1':4',1'']-terphenyl-4-carboxylic acid is converted to an active ester. This can be achieved by reacting it with an activating agent such as 2,4,5-trichlorophenol in the presence of a coupling agent like DCC in a suitable solvent (e.g., dichloromethane).[9][10]

  • Acylation Reaction: The echinocandin B nucleus is dissolved in a solvent such as DMF. The activated ester of the side chain and a base (e.g., diisopropylethylamine) are added to the solution.[9] The reaction is stirred at ambient temperature until completion, which is monitored by HPLC.

  • Purification of Anidulafungin: The crude anidulafungin is purified by preparative reverse-phase HPLC. The fractions containing the pure product are collected and lyophilized to yield the final product.[11]

Synthesis of Caspofungin from Pneumocandin B₀

Objective: To synthesize caspofungin from its natural precursor, pneumocandin B₀.

Materials:

  • Pneumocandin B₀

  • Thiophenol

  • Trifluoromethanesulfonic acid

  • Acetonitrile

  • Sodium acetate

  • Ethylenediamine

  • Methanol

  • Acetic acid

Protocol:

  • Formation of the Thiophenyl Adduct: Pneumocandin B₀ is suspended in acetonitrile and cooled to approximately -15°C. Thiophenol and trifluoromethanesulfonic acid are added, and the mixture is stirred.[7] The reaction is then quenched with an aqueous solution of sodium acetate to precipitate the thiophenyl-pneumocandin B₀ adduct.[7]

  • Amination with Ethylenediamine: The purified thiophenyl adduct is dissolved in methanol. Ethylenediamine is added, and the reaction is stirred at a controlled temperature (e.g., 10°C).[12]

  • Salt Formation and Purification: After the reaction is complete, acetic acid is added to form the diacetate salt of caspofungin.[13] The crude caspofungin is then purified using chromatographic methods, such as silica gel chromatography.[13]

Synthesis of Micafungin from FR901379

Objective: To synthesize micafungin from its precursor, FR901379.

Protocol: The synthesis of micafungin involves the enzymatic deacylation of the palmitic acid side chain from FR901379, followed by chemical reacylation with an optimized N-acyl side chain containing a 3,5-diphenyl-isoxazole moiety.[14][15] The detailed industrial synthesis protocols are proprietary, but the general steps are analogous to those described for anidulafungin, involving enzymatic deacylation followed by chemical coupling of the desired side chain.[16]

Data Presentation: Comparative Biological Activity and Pharmacokinetics

The semi-synthetic modifications of the echinocandin B nucleus have a profound impact on the antifungal activity and pharmacokinetic profiles of the resulting compounds. The following tables summarize key quantitative data for the three clinically approved echinocandins.

Table 1: Comparative In Vitro Activity (MIC, µg/mL) of Echinocandins against Candida Species

OrganismAnidulafunginCaspofunginMicafungin
Candida albicans≤0.03 - 0.250.015 - 0.5≤0.015 - 0.12
Candida glabrata≤0.03 - 0.120.03 - 0.25≤0.015 - 0.06
Candida parapsilosis0.5 - 20.25 - 40.12 - 2
Candida tropicalis≤0.03 - 0.250.03 - 0.5≤0.015 - 0.12
Candida krusei≤0.03 - 0.120.06 - 0.5≤0.015 - 0.12

Data compiled from multiple sources.[4][13][17] MIC ranges can vary depending on the testing methodology and specific isolates.

Table 2: Comparative In Vitro Activity (MEC, µg/mL) of Echinocandins against Aspergillus Species

OrganismAnidulafunginCaspofunginMicafungin
Aspergillus fumigatus≤0.015 - 0.03≤0.015 - 0.06≤0.015 - 0.03
Aspergillus flavus≤0.015≤0.015≤0.015
Aspergillus niger≤0.015≤0.015≤0.015
Aspergillus terreus≤0.015≤0.015≤0.015

Data compiled from multiple sources.[17][18] MEC (Minimum Effective Concentration) is the endpoint used for molds.

Table 3: Comparative Pharmacokinetic Parameters in Humans

ParameterAnidulafunginCaspofunginMicafungin
Half-life (t½) 24 - 40 h9 - 11 h11 - 17 h
Protein Binding >99%~97%>99%
Volume of Distribution (Vd) 30 - 50 L9.7 L18 - 19 L
Metabolism Slow chemical degradationHepatic hydrolysis and N-acetylationHepatic (arylsulfatase, catechol-O-methyltransferase)
Primary Excretion FecesUrine and fecesFeces

Data compiled from multiple sources.[1][2][18][19][20][21][22][23][24]

Mechanism of Action and Fungal Stress Response

Echinocandins exert their antifungal effect by inhibiting the β-(1,3)-D-glucan synthase, a key enzyme in the synthesis of β-(1,3)-D-glucan, a major component of the fungal cell wall. This inhibition leads to a weakened cell wall, osmotic instability, and ultimately, cell lysis.[1]

The disruption of cell wall integrity triggers a complex stress response in the fungus, primarily mediated by the cell wall integrity (CWI) pathway. This pathway involves several interconnected signaling cascades, including the Protein Kinase C (PKC), High Osmolarity Glycerol (HOG), and calcineurin pathways.[5][14][16][18][25][26][27][28][29] A simplified representation of this signaling network is shown below.

G cluster_0 Cell Wall Stress cluster_1 Signaling Pathways cluster_2 Downstream Response Echinocandins Echinocandins GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p) Echinocandins->GlucanSynthase Inhibition CellWallDamage Cell Wall Damage GlucanSynthase->CellWallDamage PKC_pathway PKC Pathway (Mkc1) CellWallDamage->PKC_pathway HOG_pathway HOG Pathway CellWallDamage->HOG_pathway Calcineurin_pathway Calcineurin Pathway CellWallDamage->Calcineurin_pathway ChitinSynthase Chitin Synthase Upregulation PKC_pathway->ChitinSynthase HOG_pathway->ChitinSynthase Calcineurin_pathway->ChitinSynthase CellWallRemodeling Cell Wall Remodeling ChitinSynthase->CellWallRemodeling

Fig. 2: Echinocandin-induced fungal stress response pathways.

Conclusion

The semi-synthetic modification of the echinocandin B nucleus has been a highly successful strategy in the development of potent and safe antifungal agents. By leveraging the natural scaffold and introducing novel side chains, researchers have been able to fine-tune the pharmacological properties of these compounds, leading to the approval of three major drugs that are now indispensable in the clinic. The detailed methodologies and comparative data presented in this guide are intended to facilitate further research and development in this critical area of medicine. Future efforts may focus on the discovery of novel derivatives with enhanced activity against emerging resistant strains, improved oral bioavailability, and optimized pharmacokinetic profiles for even more effective treatment of invasive fungal infections.

References

The Core Biological Activity of Cyclic Lipopeptide Antifungals: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Cyclic lipopeptides (CLPs) represent a crucial class of antimicrobial compounds with significant activity against a wide range of pathogenic fungi. Their unique amphipathic structure, typically consisting of a hydrophilic peptide ring linked to a hydrophobic fatty acid tail, underpins their diverse mechanisms of action and therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of these compounds, focusing on their mechanisms of action, quantitative antifungal efficacy, and the experimental protocols used for their evaluation. This guide is intended for researchers, scientists, and drug development professionals working in the field of antifungal discovery and development.

Mechanisms of Action: Targeting Fungal Integrity

The antifungal activity of cyclic lipopeptides is primarily achieved through two distinct mechanisms: the inhibition of cell wall biosynthesis and the disruption of cell membrane integrity.

Inhibition of β-(1,3)-D-Glucan Synthesis by Echinocandins

The echinocandin class of cyclic lipopeptides, which includes prominent drugs like caspofungin, micafungin, and anidulafungin, targets the fungal cell wall.[1][2][3][4] They act as non-competitive inhibitors of the enzyme β-(1,3)-D-glucan synthase.[1][3][5] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide that constitutes the primary structural component of the fungal cell wall, providing it with shape and mechanical strength.[1] The inhibition of this enzyme depletes glucan in the cell wall, severely compromising its integrity. This leads to osmotic instability and cell lysis, resulting in a fungicidal effect against most Candida species and a fungistatic effect (inhibition of growth) against Aspergillus species.[3][6][7] Notably, mammalian cells lack a cell wall and the β-(1,3)-D-glucan synthase enzyme, which accounts for the selective toxicity of echinocandins towards fungal cells.[3]

G Signaling Pathway of Echinocandins Echinocandin Echinocandin (Caspofungin, Micafungin, Anidulafungin) GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->GlucanSynthase Non-competitive Inhibition Glucan_Polymer β-(1,3)-D-Glucan Polymer GlucanSynthase->Glucan_Polymer Polymerization UDP_Glucose UDP-Glucose UDP_Glucose->GlucanSynthase Substrate CellWall Fungal Cell Wall Synthesis Glucan_Polymer->CellWall WallIntegrity Compromised Cell Wall Integrity CellWall->WallIntegrity Disruption OsmoticLysis Osmotic Lysis & Cell Death (Fungicidal) WallIntegrity->OsmoticLysis leads to (e.g., Candida) GrowthInhibition Growth Inhibition (Fungistatic) WallIntegrity->GrowthInhibition leads to (e.g., Aspergillus)

Caption: Mechanism of Echinocandin Antifungal Activity.
Membrane Disruption by Bacterial and Cyanobacterial CLPs

A different mechanism is employed by cyclic lipopeptides produced by various bacteria (e.g., Bacillus, Pseudomonas) and cyanobacteria.[8][9][10][11] Families such as iturins, surfactins, and fengycins possess amphiphilic properties that enable them to interact with and disrupt the fungal cell membrane.[9][12] These CLPs insert their hydrophobic lipid tails into the phospholipid bilayer of the fungal membrane, while the hydrophilic peptide head remains at the surface. This interaction disrupts the membrane's structure and fluidity.[9] At sufficient concentrations, these molecules can form pores or ion channels, leading to increased membrane permeability.[9][12] This causes the leakage of essential ions (like K+) and small molecules from the cytoplasm, ultimately leading to osmotic imbalance and cell death.[13][14] Some lipopeptides, like those from the iturin family, are known to specifically interact with sterols (e.g., ergosterol) within the fungal membrane, which can facilitate pore formation.[9]

G Mechanism of Membrane-Active Cyclic Lipopeptides CLP Cyclic Lipopeptide (e.g., Iturin, Surfactin) Membrane Fungal Cell Membrane CLP->Membrane Interaction Insertion Insertion into Lipid Bilayer Membrane->Insertion Pore Pore/Channel Formation Insertion->Pore Permeability Increased Membrane Permeability Pore->Permeability Leakage Leakage of Ions (K+) & Cellular Contents Permeability->Leakage Death Cell Death Leakage->Death

Caption: Fungal Membrane Disruption by Cyclic Lipopeptides.

Quantitative Antifungal Activity

The in vitro potency of cyclic lipopeptide antifungals is commonly quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism after overnight incubation. The following tables summarize the MIC ranges and MIC90 values (the concentration required to inhibit 90% of isolates) for the echinocandins against key fungal pathogens.

Table 1: In Vitro Activity of Echinocandins against Candida Species

Antifungal AgentFungal SpeciesMIC Range (μg/mL)MIC90 (μg/mL)Reference(s)
Anidulafungin Candida albicans0.015 - 0.12≤0.125[7][15]
Candida glabrata0.015 - 0.25≤0.125[7][15]
Candida tropicalis0.015 - 0.12≤0.125[7][15]
Candida krusei0.015 - 0.12≤0.125[7][15]
Candida parapsilosis0.5 - 4.02[15][16][17]
Candida guilliermondii0.5 - 2.02[7][15][18]
Caspofungin Candida albicans0.015 - 0.250.06[1][19]
Candida glabrata0.015 - 0.250.06[1][19]
Candida tropicalis0.015 - 0.250.06[1][19]
Candida parapsilosis0.12 - 4.01[1][19]
Candida guilliermondii0.25 - 4.01[18][19]
Micafungin Candida albicans0.008 - 0.12≤0.03[16][20]
Candida glabrata0.008 - 0.12≤0.03[16][20]
Candida tropicalis0.008 - 0.12≤0.03[16][20]
Candida parapsilosis0.12 - 2.01[16][20]

Note: Echinocandins generally show higher MIC values against C. parapsilosis and C. guilliermondii.[18][21]

Table 2: In Vitro Activity of Other Cyclic Lipopeptides

Lipopeptide FamilyFungal SpeciesMIC (μg/mL)Reference(s)
Iturin A Fusarium graminearum-[22][23]
Candida albicans-[22][23]
Bacillomycin D Candida species12.5 - 25[24]
Maribasins A-E Phytopathogenic fungi3.12 - 50 (µ g/disc )[25]

Note: Data for non-echinocandin CLPs is more variable and depends heavily on the specific compound and fungal strain tested.

Experimental Protocols

Standardized methodologies are critical for the accurate assessment of antifungal activity. Below are detailed protocols for key experiments.

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A3 Reference)

This method is the gold standard for determining the MIC of antifungal agents against yeasts.

Objective: To determine the minimum concentration of a cyclic lipopeptide that inhibits the visible growth of a fungal isolate.

Materials:

  • 96-well microtiter plates.

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

  • Cyclic lipopeptide stock solution.

  • Fungal isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

  • Sterile saline or water.

  • Spectrophotometer.

Methodology:

  • Inoculum Preparation:

    • Harvest fungal colonies from the SDA plate and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

    • Prepare a working suspension by diluting the adjusted stock 1:1000 in RPMI medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the cyclic lipopeptide in RPMI medium directly in the 96-well plate. A typical concentration range for echinocandins is 0.008 to 8 µg/mL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

  • Inoculation and Incubation:

    • Add 100 µL of the working fungal suspension to each well containing 100 µL of the diluted drug, resulting in a final volume of 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination (Reading the MIC):

    • The MIC is read as the lowest drug concentration at which there is a prominent decrease in turbidity (for echinocandins, typically ≥50% growth inhibition) compared to the drug-free growth control.

G Workflow for Broth Microdilution MIC Testing Start Start: Fungal Culture on Agar Inoculum 1. Prepare Inoculum (Adjust to 0.5 McFarland) Start->Inoculum Inoculate 3. Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilution 2. Prepare Drug Dilutions in 96-well plate Dilution->Inoculate Incubate 4. Incubate (35°C, 24-48h) Inoculate->Incubate Read 5. Read Results (Visual or Spectrophotometric) Incubate->Read End Determine MIC Read->End

Caption: Broth Microdilution Experimental Workflow.
Membrane Permeability Assay using SYTOX Green

This assay is used to measure cell membrane damage caused by membrane-active CLPs.

Objective: To quantify the extent of membrane permeabilization in fungal cells upon treatment with a cyclic lipopeptide.

Materials:

  • Fungal cell suspension (e.g., Candida albicans) washed and resuspended in a suitable buffer (e.g., PBS).

  • Cyclic lipopeptide of interest.

  • SYTOX Green nucleic acid stain (stock solution in DMSO).

  • Fluorometer or fluorescence microscope.

Methodology:

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase, then harvest, wash, and resuspend them in buffer to a defined cell density.

  • Treatment: Add the cyclic lipopeptide to the cell suspension at various concentrations. Include a negative control (buffer only) and a positive control (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent).

  • Staining: Add SYTOX Green to all samples to a final concentration of ~1 µM.

  • Incubation: Incubate the samples in the dark at room temperature for a specified period (e.g., 30-60 minutes).

  • Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~488 nm, emission ~525 nm). An increase in fluorescence intensity correlates with an increase in the number of membrane-compromised cells, as the dye can only enter these cells to bind with nucleic acids and fluoresce.

Structure-Activity Relationships (SAR)

The antifungal efficacy of cyclic lipopeptides is intricately linked to their chemical structure. Key structural features that influence activity include:

  • The Fatty Acid Chain: The length and branching of the lipid tail are critical. This hydrophobic component is essential for insertion into the fungal membrane. Variations in chain length can significantly alter the spectrum and potency of antifungal activity.[25]

  • The Peptide Ring: The amino acid composition and sequence of the cyclic peptide headgroup determine the molecule's overall charge, conformation, and ability to form pores or interact with specific membrane components.[26] For example, studies on iturin A have shown that inverting the stereochemistry of a single β-amino acid in the fatty acid chain can lead to a complete loss of bioactivity, highlighting the strict stereochemical requirements for its function.[22]

Synergistic Interactions

Cyclic lipopeptides can exhibit synergistic activity when used in combination with other classes of antifungal drugs. For instance, echinocandins like caspofungin can act synergistically with amphotericin B or azoles.[1][24][27] The proposed mechanism is that by weakening the fungal cell wall, the echinocandin facilitates the entry of the other antifungal agent to its intracellular or membrane-bound target.[1] Similarly, the lipopeptide bacillomycin D has demonstrated a synergistic effect with amphotericin B against Candida strains.[24] These combination therapies hold promise for overcoming antifungal resistance and improving clinical outcomes.

Conclusion

Cyclic lipopeptide antifungals are a diverse and powerful class of compounds vital to the management of fungal infections. Their primary mechanisms of action—disrupting the synthesis of the fungal cell wall (echinocandins) or compromising the integrity of the cell membrane (bacterial and other CLPs)—are highly effective and target structures unique to fungi. A thorough understanding of their biological activity, supported by robust quantitative data and standardized experimental protocols, is essential for the continued development of novel lipopeptide-based therapeutics and for optimizing their use in clinical and agricultural settings. The exploration of structure-activity relationships and synergistic combinations will be key to unlocking the full potential of this important class of antifungal agents.

References

Tetrahydroechinocandin B CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Tetrahydroechinocandin B is a semisynthetic lipopeptide belonging to the echinocandin class of antifungal agents. It is a derivative of Echinocandin B.

PropertyValueReference
CAS Number 54651-06-8[1][2]
Molecular Weight 1064.27 g/mol [2]
Molecular Formula C₅₂H₈₅N₇O₁₆[2]
Storage Temperature -20°C

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

The primary mechanism of action of this compound, like other echinocandins, is the non-competitive inhibition of the enzyme (1,3)-β-D-glucan synthase.[3][4][5] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for the production of (1,3)-β-D-glucan, a major structural polymer of the cell wall.[3][4][5] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.[1] This targeted action provides a high degree of selectivity for fungal cells, as mammalian cells lack a cell wall and the (1,3)-β-D-glucan synthase enzyme.

G cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Substrate Glucan (1,3)-β-D-Glucan Glucan_Synthase->Glucan Synthesis Cell_Wall Fungal Cell Wall (Structural Integrity) Glucan->Cell_Wall Incorporation Tetrahydroechinocandin_B This compound Tetrahydroechinocandin_B->Inhibition Inhibition->Glucan_Synthase

Caption: Mechanism of action of this compound.

Experimental Protocols

Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The following is a generalized protocol for determining the MIC of this compound against yeast species, based on the Clinical and Laboratory Standards Institute (CLSI) M27 broth microdilution method.

Materials:

  • Yeast isolate to be tested

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile saline or water

  • Hemocytometer or spectrophotometer for inoculum preparation

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

    • Include a drug-free well as a positive growth control and an uninoculated well as a negative control.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well (except the negative control).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

    • Growth inhibition can be assessed visually or spectrophotometrically.

G cluster_prep Preparation cluster_assay Assay Yeast_Culture Yeast Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Yeast_Culture->Inoculum_Prep Inoculation Inoculate Plate Inoculum_Prep->Inoculation Drug_Stock This compound Stock Solution Serial_Dilution Serial Dilution in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation Read_Plate Read MIC Incubation->Read_Plate

Caption: Workflow for MIC determination.

(1,3)-β-D-Glucan Synthase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to determine the 50% inhibitory concentration (IC₅₀) of this compound on (1,3)-β-D-glucan synthase activity.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM MgCl₂, 1 mM DTT, protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 µM GTPγS, 10% glycerol)

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • This compound

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation (Microsomal Fraction):

    • Grow the fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cells with lysis buffer.

    • Disrupt the cells (e.g., by bead beating or French press) in lysis buffer.

    • Centrifuge the lysate at a low speed to remove whole cells and debris.

    • Centrifuge the supernatant at a high speed to pellet the microsomal fraction containing the (1,3)-β-D-glucan synthase.

    • Resuspend the pellet in a suitable buffer and determine the protein concentration.

  • Inhibition Assay:

    • Set up reaction tubes containing the assay buffer, a fixed amount of the microsomal enzyme preparation, and varying concentrations of this compound.

    • Include a control with no inhibitor.

    • Pre-incubate the reactions at 30°C for a short period.

    • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

    • Incubate at 30°C for 60 minutes.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding ethanol.

    • Filter the reaction mixture through glass fiber filters to capture the radiolabeled glucan product.

    • Wash the filters to remove unincorporated UDP-[¹⁴C]-glucose.

    • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • IC₅₀ Calculation:

    • Plot the percentage of inhibition of glucan synthesis against the logarithm of the this compound concentration.

    • The IC₅₀ is the concentration of the compound that inhibits enzyme activity by 50%.

Biological Activity

This compound has demonstrated potent in vivo anti-Candida activity in murine models of disseminated candidiasis. In comparative studies, it has shown efficacy comparable to or slightly greater than other echinocandins like cilofungin. Fungicidal activity has been observed in vivo, with a significant reduction in Candida CFU in the kidneys of infected mice. While specific MIC and IC₅₀ values for this compound are not widely reported in publicly available literature, the echinocandin class generally exhibits potent activity against a broad range of Candida species and fungistatic activity against Aspergillus species.[3][4] They are not typically active against Cryptococcus neoformans, Fusarium spp., or Zygomycetes.[3]

References

Methodological & Application

Application Note and Protocol: Quantification of Tetrahydroechinocandin B by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantification of Tetrahydroechinocandin B (THEC B) in biological matrices, specifically plasma, using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring (TDM) in the development and clinical application of THEC B.

Introduction

This compound is a semi-synthetic derivative of the echinocandin class of antifungal agents. Echinocandins are a cornerstone in the treatment of invasive fungal infections, particularly those caused by Candida and Aspergillus species. Accurate quantification of THEC B in biological fluids is essential for evaluating its efficacy, safety, and pharmacokinetic profile. HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred method for bioanalytical studies.[1][2][3] This application note describes a validated HPLC-MS/MS method for the determination of THEC B in plasma.

Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Caspofungin or a stable isotope-labeled THEC B)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma (drug-free)

Instrumentation
  • HPLC System: A system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size).

Sample Preparation

A protein precipitation method is employed for sample cleanup.[4][5] This technique is efficient for removing proteins from the plasma matrix, which can interfere with the analysis.[3][6]

  • Allow all samples (standards, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for HPLC-MS/MS analysis.

HPLC Conditions

Chromatographic separation is achieved using a gradient elution on a reversed-phase column.

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
Mass Spectrometry Conditions

The mass spectrometer is operated in the positive ion electrospray (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
MRM Transitions Analyte

Note: The specific m/z values for the precursor and product ions for THEC B and the IS need to be determined by direct infusion of the compounds into the mass spectrometer.

Method Validation Summary

The bioanalytical method should be validated according to regulatory guidelines to ensure its reliability.[1][3] Key validation parameters are summarized below.

Linearity and Range

The method should demonstrate linearity over a clinically relevant concentration range.

AnalyteLinear Range (ng/mL)
THEC B10 - 5000> 0.995
Precision and Accuracy

The precision and accuracy are evaluated at low, medium, and high quality control (QC) concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30< 10< 1090 - 110
Medium500< 8< 892 - 108
High4000< 7< 795 - 105
Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.

ParameterValue
LLOQ10 ng/mL

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column, Gradient Elution) supernatant->hplc Inject msms MS/MS Detection (ESI+, MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of THEC B calibration->quantification

Caption: Experimental workflow for THEC B quantification.

Conclusion

The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma samples. This protocol can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies, aiding in the optimization of dosing regimens and the overall development of this promising antifungal agent.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Tetrahydroechinocandin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroechinocandin B (THEC-B) is a member of the echinocandin class of antifungal agents. These lipopeptide compounds are potent inhibitors of β-(1,3)-D-glucan synthase, an essential enzyme for maintaining the integrity of the fungal cell wall.[1][2] This unique mechanism of action confers fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[1][3] These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of THEC-B, enabling researchers to evaluate its antifungal potency and spectrum of activity. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]

Mechanism of Action

Echinocandins, including THEC-B, selectively target the fungal-specific enzyme β-(1,3)-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and cell death in yeasts, or arrested growth in filamentous fungi.[6][7]

THECB This compound Glucan_Synthase β-(1,3)-D-Glucan Synthase THECB->Glucan_Synthase Inhibits Cell_Lysis Cell Lysis / Growth Arrest THECB->Cell_Lysis Glucan β-(1,3)-D-Glucan Glucan_Synthase->Glucan Synthesizes Glucan_Synthase->Cell_Lysis Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Is a key component of cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis THECB_Stock Prepare THEC-B Stock Solution Plate_Prep Prepare 96-Well Plate with THEC-B Dilutions THECB_Stock->Plate_Prep Inoculum_Prep Prepare Yeast Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation Endpoint Determine MIC (≥50% Growth Inhibition) Incubation->Endpoint cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis THECB_Stock Prepare THEC-B Stock Solution Plate_Prep Prepare 96-Well Plate with THEC-B Dilutions THECB_Stock->Plate_Prep Inoculum_Prep Prepare Fungal Inoculum Inoculation Inoculate Plate Inoculum_Prep->Inoculation Plate_Prep->Inoculation Incubation Incubate at 35°C for 48h Inoculation->Incubation Endpoint Determine MEC (Microscopic Examination) Incubation->Endpoint

References

Application Notes and Protocols for Broth Microdilution Assay for Tetrahydroechinocandin B MIC Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Tetrahydroechinocandin B (THEB), an echinocandin antifungal agent, using the broth microdilution method. This standardized assay is essential for assessing the in vitro antifungal activity of THEB and is a critical component of antifungal drug development and susceptibility testing. The protocols outlined below are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action Signaling Pathway

This compound, like other echinocandins, targets the fungal cell wall by inhibiting the activity of β-(1,3)-D-glucan synthase. This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, a key structural component of the fungal cell wall. Inhibition of this pathway disrupts cell wall integrity, leading to osmotic instability and ultimately fungal cell death.

THEB_Mechanism_of_Action cluster_cell Fungal Cell THEB This compound GlucanSynthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) THEB->GlucanSynthase Inhibition FungalCell Fungal Cell CellWall Cell Wall CellLysis Cell Lysis CellWall->CellLysis Disruption leads to UDP_Glucose UDP-Glucose GlucanPolymer β-(1,3)-D-Glucan Polymer GlucanSynthase->GlucanPolymer Synthesis UDP_Glucose->GlucanSynthase Substrate GlucanPolymer->CellWall Incorporation

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound (also referred to as L-687,901 in some literature) against Candida albicans.

Fungal SpeciesCompoundMIC Range (µg/mL)Reference
Candida albicansThis compound (L-687,901)0.5 - 1.0[1]

Experimental Protocols

This section provides a detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.

Materials
  • This compound (THEB) powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile, disposable plasticware (pipette tips, reservoirs)

  • Multichannel pipette

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Incubator (35°C)

  • Vortex mixer

  • Fungal isolates (e.g., Candida albicans)

  • Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Densitometer

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis StockSolution Prepare THEB Stock Solution SerialDilution Perform 2-fold Serial Dilutions StockSolution->SerialDilution PlateInoculation Inoculate Microtiter Plate SerialDilution->PlateInoculation InoculumPrep Prepare Fungal Inoculum (0.5 McFarland) InoculumPrep->PlateInoculation Incubation Incubate at 35°C for 24-48 hours PlateInoculation->Incubation MIC_Reading Read MICs Visually or Spectrophotometrically Incubation->MIC_Reading Data_Analysis Record and Analyze Data MIC_Reading->Data_Analysis

Caption: Broth microdilution workflow for MIC determination.

Protocol Steps

1. Preparation of THEB Stock Solution and Dilutions

  • Prepare a stock solution of THEB in DMSO at a concentration 100 times the highest final concentration to be tested (e.g., 1280 µg/mL for a final high of 12.8 µg/mL).

  • Perform serial two-fold dilutions of the THEB stock solution in RPMI-1640 medium directly in the 96-well microtiter plate or in separate tubes. The final volume in each well should be 100 µL.

  • The typical concentration range for testing echinocandins is 0.015 to 16 µg/mL.

2. Inoculum Preparation

  • Subculture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a fungal inoculum by suspending several colonies in sterile saline.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a densitometer or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

3. Plate Inoculation

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted THEB. This will bring the final volume in each well to 200 µL.

  • Include a growth control well (inoculum in medium without the drug) and a sterility control well (medium only).

4. Incubation

  • Seal the microtiter plates or place them in a humidified chamber to prevent evaporation.

  • Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the growth rate of the fungal species being tested.

5. MIC Determination

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control.

  • Visual Reading: Use a reading mirror to observe the wells from the bottom. The MIC endpoint for echinocandins is typically read as the first well showing a significant diminution of growth (e.g., small, fuzzy colonies or a slight haze) compared to the drug-free growth control.

  • Spectrophotometric Reading: If using a microplate reader, the MIC can be determined as the lowest drug concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the growth control. Read the optical density at a wavelength of 530 nm.

6. Quality Control

  • Include reference QC strains with known MIC ranges for echinocandins in each batch of tests to ensure the validity of the results.

  • The MIC values for the QC strains should fall within the established acceptable ranges as defined by CLSI or EUCAST guidelines.

Data Interpretation and Reporting

  • Record the MIC value for each isolate tested.

  • For data analysis, MIC50 and MIC90 values (the MICs at which 50% and 90% of the isolates are inhibited, respectively) can be calculated to summarize the in vitro activity of THEB against a population of isolates.

  • Compare the obtained MIC values to established breakpoints, if available, to categorize isolates as susceptible, intermediate, or resistant. As of the latest update, specific clinical breakpoints for this compound have not been established.

These protocols provide a robust framework for the in vitro assessment of this compound. Adherence to standardized methodologies is crucial for generating reproducible and comparable data in the field of antifungal drug research and development.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Tetrahydroechinocandin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroechinocandin B (THEC) is a semisynthetic derivative of the echinocandin class of antifungal agents. Echinocandins are valued for their potent fungicidal activity against a broad range of pathogens, including Candida and Aspergillus species. Their mechanism of action involves the non-competitive inhibition of β-(1,3)-D-glucan synthase, an enzyme crucial for the integrity of the fungal cell wall.[1][2] This enzyme is absent in mammalian cells, which provides a strong rationale for the selective toxicity of echinocandins towards fungi and their expected low cytotoxicity in mammalian systems.[1][2]

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the in vitro cytotoxicity of THEC. The described assays—MTT, LDH, and Caspase-Glo® 3/7—offer a multi-parametric approach to assess cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The following tables present illustrative data on the cytotoxicity of this compound against various mammalian cell lines.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Cytotoxicity of this compound as measured by MTT Assay

Cell LineTreatment Duration (hours)THEC Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
HepG2 24198.5 ± 3.2> 100
1095.1 ± 4.5
5090.3 ± 5.1
10085.7 ± 6.3
48197.2 ± 3.8> 100
1092.4 ± 4.9
5088.1 ± 5.5
10082.3 ± 6.8
HeLa 24199.1 ± 2.9> 100
1096.3 ± 3.7
5091.5 ± 4.8
10087.2 ± 5.9
48198.4 ± 3.1> 100
1094.1 ± 4.2
5089.8 ± 5.3
10084.6 ± 6.1
Fibroblasts (HDF) 24199.5 ± 2.5> 100
1097.8 ± 3.1
5094.2 ± 4.0
10090.1 ± 4.8
48199.2 ± 2.7> 100
1096.5 ± 3.5
5092.7 ± 4.4
10088.5 ± 5.2

Table 2: Cytotoxicity of this compound as measured by LDH Release Assay

Cell LineTreatment Duration (hours)THEC Concentration (µM)% Cytotoxicity (Mean ± SD)
HepG2 2411.2 ± 0.5
102.5 ± 0.8
504.8 ± 1.2
1008.1 ± 2.0
4811.8 ± 0.6
103.2 ± 1.0
506.5 ± 1.8
10011.3 ± 2.5
HeLa 2410.9 ± 0.4
102.1 ± 0.7
504.2 ± 1.1
1007.5 ± 1.9
4811.5 ± 0.5
102.9 ± 0.9
505.9 ± 1.5
10010.1 ± 2.3
Fibroblasts (HDF) 2410.5 ± 0.2
101.5 ± 0.5
503.1 ± 0.9
1005.8 ± 1.4
4810.9 ± 0.3
102.0 ± 0.6
504.3 ± 1.2
1007.9 ± 1.8

Table 3: Apoptosis Induction by this compound as measured by Caspase-Glo® 3/7 Assay

Cell LineTreatment Duration (hours)THEC Concentration (µM)Fold Increase in Caspase 3/7 Activity (Mean ± SD)
HepG2 2411.1 ± 0.2
101.3 ± 0.3
501.6 ± 0.4
1002.1 ± 0.6
HeLa 2411.0 ± 0.1
101.2 ± 0.2
501.5 ± 0.3
1001.9 ± 0.5
Fibroblasts (HDF) 2411.0 ± 0.1
101.1 ± 0.2
501.3 ± 0.3
1001.6 ± 0.4

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

Materials:

  • Mammalian cell lines (e.g., HepG2, HeLa, Fibroblasts)

  • Complete cell culture medium

  • This compound (THEC)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of THEC in complete culture medium. Remove the medium from the wells and add 100 µL of the THEC dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the background control from all other readings. Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with THEC (Various Concentrations) start->treat incubate Incubate (24-48h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Add Solubilization Solution incubate_formazan->solubilize read Read Absorbance (570 nm) solubilize->read analyze Analyze Data (% Viability) read->analyze

MTT Assay Workflow
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

Materials:

  • Mammalian cell lines

  • Complete cell culture medium

  • This compound (THEC)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of THEC as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

LDH_Assay_Workflow start Seed Cells in 96-well Plate treat Treat with THEC (Various Concentrations) start->treat incubate Incubate (24-48h) treat->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant add_reagents Add LDH Reaction Mix collect_supernatant->add_reagents incubate_rt Incubate (30 min, RT) add_reagents->incubate_rt stop Add Stop Solution incubate_rt->stop read Read Absorbance (490 nm) stop->read analyze Analyze Data (% Cytotoxicity) read->analyze

LDH Release Assay Workflow
Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

  • Mammalian cell lines

  • Complete cell culture medium

  • This compound (THEC)

  • Caspase-Glo® 3/7 Assay System (Promega)

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate as described in the MTT assay protocol.

  • Compound Treatment: Treat cells with serial dilutions of THEC. Include untreated and positive control (e.g., staurosporine) wells.

  • Incubation: Incubate the plate for the desired time point (e.g., 24 hours) at 37°C and 5% CO₂.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity relative to the untreated control.

Apoptosis_Signaling_Pathway cluster_0 Apoptotic Stimulus (e.g., THEC) cluster_1 Apoptosis Cascade THEC This compound Caspase9 Initiator Caspase-9 THEC->Caspase9 Activates Caspase3_7 Executioner Caspases 3/7 Caspase9->Caspase3_7 Cleaves and Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Simplified Apoptosis Signaling Pathway

References

Application Notes and Protocols for Evaluating Tetrahydroechinocandin B in a Murine Model of Invasive Candidiasis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Invasive candidiasis is a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The development of new antifungal agents is crucial to combat this life-threatening infection. Echinocandins are a class of antifungal drugs that target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase.[3][4][5] This document provides detailed application notes and protocols for the evaluation of a novel echinocandin, Tetrahydroechinocandin B (THEB), in a well-established murine model of invasive candidiasis. These protocols are designed to assess the in vivo efficacy of THEB by measuring its impact on fungal burden in target organs and overall survival.

Murine Model of Disseminated Invasive Candidiasis

The intravenous challenge model in mice is a widely used and well-characterized method that mimics human disseminated candidiasis.[6][7] In this model, the fungus is introduced directly into the bloodstream, leading to a systemic infection where the kidneys are the primary target organs.[6][7] This model is suitable for evaluating the efficacy of antifungal compounds like THEB.

Key Experimental Parameters
ParameterRecommendationRationale
Animal Model Immunocompromised mice (neutropenic)Mimics a common clinical scenario for invasive candidiasis and enhances susceptibility to infection, allowing for a clearer assessment of drug efficacy.[8][9][10]
Mouse Strain Outbred ICR (CD-1) or inbred BALB/c miceBoth strains have been extensively used and validated in this model.[8] ICR mice are robust, while BALB/c mice offer a more uniform genetic background.
Candida Strain Candida albicans (e.g., SC5314, ATCC 90028)These are well-characterized and commonly used strains in invasive candidiasis models.[8][9]
Primary Endpoints Fungal burden in kidneys (CFU/g of tissue) and survivalKidney fungal burden is a direct measure of antifungal activity at the primary site of infection.[11] Survival studies provide a clinically relevant measure of overall efficacy.[4]

Experimental Protocols

Protocol 1: Preparation of Candida albicans Inoculum

This protocol describes the preparation of a standardized C. albicans inoculum for intravenous injection.

  • Culture Preparation: From a frozen stock, streak C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 37°C for 24-48 hours.[8]

  • Liquid Culture: Inoculate a single colony into Yeast Peptone Dextrose (YPD) broth and incubate at 30°C for 18-24 hours with shaking.[2]

  • Cell Harvesting and Washing:

    • Transfer the overnight culture to a sterile centrifuge tube and centrifuge at 2,000 rpm for 10 minutes.[12]

    • Discard the supernatant and wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or saline.[2][12]

  • Cell Counting and Dilution:

    • Resuspend the final pellet in sterile PBS.

    • Count the yeast cells using a hemocytometer.[8][12]

    • Dilute the suspension with sterile PBS to the desired final concentration (e.g., 2.5 x 10^5 CFU/mL for a final inoculum of 2.5 x 10^4 CFU in 0.1 mL). The exact inoculum size may need to be optimized depending on the mouse strain and the virulence of the Candida strain.

Protocol 2: Induction of Immunosuppression (Neutropenia)

This protocol describes the induction of neutropenia in mice to render them susceptible to disseminated candidiasis.

  • Agent: Use cyclophosphamide or 5-fluorouracil to induce neutropenia.[8][10]

  • Administration (Cyclophosphamide): Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.

  • Administration (5-Fluorouracil): Alternatively, administer a single intravenous dose of 5-fluorouracil (e.g., 150 mg/kg) one day prior to infection.[8]

Protocol 3: Murine Model of Disseminated Candidiasis and THEB Treatment

This protocol outlines the procedure for infecting mice and administering THEB.

  • Infection:

    • Warm the mice under a heat lamp to dilate the lateral tail veins.

    • Inject 0.1 mL of the prepared C. albicans inoculum intravenously into the lateral tail vein.

  • This compound (THEB) Preparation:

    • Prepare THEB in a suitable vehicle for administration (e.g., saline, PBS with a solubilizing agent if necessary). The formulation should be sterile.

  • THEB Administration:

    • Administer THEB at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal or intravenous).[13]

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).[9]

    • Include a vehicle control group and potentially a positive control group (e.g., caspofungin or micafungin).[8]

  • Monitoring: Monitor the mice daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and mortality for the duration of the study (typically 7-21 days for survival studies).[4]

Protocol 4: Determination of Kidney Fungal Burden

This protocol describes the quantification of fungal load in the kidneys.

  • Tissue Collection: At a predetermined time point (e.g., 48 or 72 hours post-infection), humanely euthanize the mice.[9]

  • Homogenization: Aseptically remove the kidneys, weigh them, and homogenize them in a known volume of sterile PBS (e.g., 1-5 mL) using a tissue homogenizer.[8][11][12]

  • Serial Dilution and Plating:

    • Perform serial 10-fold dilutions of the kidney homogenate in sterile PBS.[11]

    • Plate 100 µL of each dilution onto SDA plates.[14]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).[11]

  • Calculation: Express the fungal burden as log10 CFU per gram of kidney tissue.

Data Presentation

Quantitative data should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Efficacy of this compound on Kidney Fungal Burden

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney (± SD)Log10 Reduction vs. Vehicle
Vehicle Control--
THEB1
THEB5
THEB10
Positive Control[Dose]

Table 2: Survival Analysis of Mice Treated with this compound

Treatment GroupDose (mg/kg)Number of MiceMedian Survival Time (Days)Percent Survival (Day X)p-value vs. Vehicle
Vehicle Control--
THEB1
THEB5
THEB10
Positive Control[Dose]

Visualizations

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection Infection & Treatment Phase cluster_endpoints Endpoint Analysis Immunosuppression Induce Immunosuppression (e.g., Cyclophosphamide) Infection Intravenous Infection of Mice Immunosuppression->Infection Inoculum_Prep Prepare C. albicans Inoculum Inoculum_Prep->Infection Treatment Administer THEB or Vehicle Control Infection->Treatment Survival Monitor Survival Treatment->Survival Fungal_Burden Determine Kidney Fungal Burden (CFU/g) Treatment->Fungal_Burden

Caption: Experimental workflow for evaluating THEB in a murine model of invasive candidiasis.

Echinocandin_Mechanism THEB This compound (THEB) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p) THEB->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis THEB->Glucan_Synthesis Blocks Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Fungal Cell Lysis Glucan_Synthesis->Cell_Lysis Prevents Cell_Wall->Cell_Lysis Prevents

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for High-Throughput Screening of Novel Echinocandin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinocandins are a critical class of antifungal drugs that target the fungal cell wall by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, an essential polymer for maintaining the integrity of the fungal cell wall. The absence of this enzyme in mammalian cells makes it an attractive target for antifungal therapy, resulting in a favorable safety profile for echinocandin drugs.[3] Currently available echinocandins such as caspofungin, micafungg, and anidulafungin are semi-synthetic lipopeptides effective against a range of fungal pathogens, including Candida and Aspergillus species.[1][4]

Despite their success, the emergence of acquired resistance, primarily through mutations in the Fks subunits of the glucan synthase enzyme, poses a growing threat to the clinical efficacy of existing echinocandins.[5][6] Furthermore, limitations in their spectrum of activity and the need for intravenous administration highlight the necessity for the development of novel echinocandin derivatives with improved pharmacological properties.[7] High-throughput screening (HTS) is a powerful strategy to identify new and effective echinocandin derivatives from large compound libraries. This document provides detailed application notes and protocols for conducting both biochemical and cell-based high-throughput screens to discover the next generation of echinocandin antifungals.

Data Presentation

Quantitative data from high-throughput screening and subsequent validation assays should be meticulously organized to facilitate clear comparison and interpretation. The following table templates are recommended for summarizing key data points.

Table 1: Summary of Primary High-Throughput Screening Hits

Compound IDLibrary SourceConcentration Screened (µM)% Inhibition (Biochemical Assay)% Growth Inhibition (Cell-Based Assay)Z'-factor
Cmpd-001In-house1095.298.10.85
Cmpd-002Commercial1088.792.50.85
..................

Table 2: Dose-Response and Potency of Validated Hits

Compound IDIC50 (µM) - Biochemical AssayMIC (µg/mL) - C. albicansMIC (µg/mL) - A. fumigatusSelectivity Index (SI)
Cmpd-0010.150.030.06>100
Cmpd-0020.420.1250.25>100
...............

Table 3: Activity against Resistant Strains

Compound IDMIC (µg/mL) - Wild-Type C. albicansMIC (µg/mL) - FKS1 Mutant 1MIC (µg/mL) - FKS1 Mutant 2Fold Change in MIC (Mutant 1)Fold Change in MIC (Mutant 2)
Cmpd-0010.030.060.12524.2
Caspofungin0.258163264
..................

Experimental Protocols

Protocol 1: High-Throughput Biochemical Assay for β-(1,3)-D-Glucan Synthase Inhibition

This protocol describes a fluorescence-based assay to measure the activity of β-(1,3)-D-glucan synthase, suitable for a 384-well plate format. The assay quantifies the amount of synthesized glucan polymer using a fluorescent dye.

Materials:

  • Fungal membrane fraction containing β-(1,3)-D-glucan synthase (e.g., from Candida albicans or Saccharomyces cerevisiae)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM EDTA, 25 mM KF, 20 µM GTPγS

  • Substrate Solution: 2 mM UDP-glucose in Assay Buffer

  • Test Compounds: Serially diluted in DMSO

  • Positive Control: Caspofungin or another known echinocandin

  • Negative Control: DMSO

  • Stop Solution: 1 M NaOH

  • Detection Reagent: Aniline blue fluorochrome solution (e.g., 0.05% in 1 M glycine-NaOH buffer, pH 9.5)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader (Excitation: ~400 nm, Emission: ~460 nm)

Procedure:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer 50 nL of test compounds, positive control, and negative control to the appropriate wells of a 384-well plate.

  • Enzyme Preparation: Prepare a working solution of the fungal membrane fraction in cold Assay Buffer. The optimal protein concentration should be determined empirically to ensure a robust signal within the linear range of the assay.

  • Enzyme Addition: Add 10 µL of the enzyme preparation to each well of the 384-well plate.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the Substrate Solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Reaction Termination: Add 5 µL of Stop Solution to each well to terminate the reaction.

  • Detection: Add 25 µL of the Detection Reagent to each well.

  • Final Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Read the fluorescence intensity using a plate reader.

Data Analysis:

Calculate the percent inhibition for each test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))

Protocol 2: High-Throughput Whole-Cell Antifungal Susceptibility Assay

This protocol outlines a cell-based assay using a resazurin reduction method to determine the growth inhibition of fungal cells in a 384-well format.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • Growth Medium: RPMI-1640 with L-glutamine, buffered with MOPS.

  • Test Compounds: Serially diluted in DMSO

  • Positive Control: Caspofungin or another known echinocandin

  • Negative Control: DMSO

  • Resazurin Sodium Salt Solution: 0.1 mg/mL in sterile PBS

  • 384-well, clear, flat-bottom, sterile plates

  • Spectrophotometer or fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Compound Dispensing: Dispense 50 nL of test compounds, positive control, and negative control into the wells of a 384-well plate.

  • Inoculum Preparation: Grow the fungal strain to the mid-log phase. For yeast, adjust the cell density to 1-5 x 10^3 cells/mL in Growth Medium. For molds, prepare a spore suspension and adjust the concentration to 0.4-5 x 10^4 spores/mL.

  • Cell Inoculation: Add 50 µL of the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, or until sufficient growth is observed in the negative control wells.

  • Resazurin Addition: Add 5 µL of Resazurin Solution to each well.

  • Final Incubation: Incubate the plates for an additional 2-4 hours at 35°C.

  • Data Acquisition: Measure the absorbance at 600 nm for turbidity or the fluorescence intensity.

Data Analysis:

Calculate the percent growth inhibition for each test compound:

% Growth Inhibition = 100 * (1 - (Signal_Compound - Signal_Blank) / (Signal_NegativeControl - Signal_Blank))

Protocol 3: Secondary Assay - Minimum Inhibitory Concentration (MIC) Determination

This protocol is for determining the MIC of hit compounds from the primary screen using a broth microdilution method in a 96-well format.

Materials:

  • Validated hit compounds

  • Fungal strain(s) of interest

  • Growth Medium (as in Protocol 2)

  • 96-well, clear, flat-bottom, sterile plates

  • Spectrophotometer

Procedure:

  • Compound Dilution: Prepare a 2-fold serial dilution of each hit compound in the Growth Medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare the fungal inoculum as described in Protocol 2.

  • Inoculation: Add 100 µL of the inoculum to each well, resulting in a final volume of 200 µL and a 1:2 dilution of the compound concentrations.

  • Controls: Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control). This can be determined visually or by measuring the absorbance at 600 nm.

Visualizations

Echinocandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Fungal Cell Wall (β-glucans, chitin, mannoproteins) Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Weakened Wall Leads to Plasma_Membrane Plasma Membrane Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks subunits) Beta_Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Beta_Glucan_Polymer UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Synthesis Beta_Glucan_Polymer->Fungal_Cell_Wall Incorporation Echinocandin_Derivative Novel Echinocandin Derivative Echinocandin_Derivative->Glucan_Synthase Inhibition

Caption: Mechanism of action of novel echinocandin derivatives.

HTS_Workflow cluster_primary_screen Primary Screen cluster_secondary_assays Secondary Assays cluster_lead_optimization Lead Optimization Compound_Library Compound Library (~10,000s of compounds) Biochemical_Assay Biochemical Assay (Glucan Synthase Inhibition) Compound_Library->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (Fungal Growth Inhibition) Compound_Library->Cell_Based_Assay Primary_Hits Primary Hits (~100s of compounds) Biochemical_Assay->Primary_Hits Cell_Based_Assay->Primary_Hits Dose_Response Dose-Response Curve (IC50 Determination) Primary_Hits->Dose_Response MIC_Testing MIC Determination (Potency) Primary_Hits->MIC_Testing Resistance_Panel Screening against Resistant Strains Primary_Hits->Resistance_Panel Validated_Hits Validated Hits (~10s of compounds) Dose_Response->Validated_Hits MIC_Testing->Validated_Hits Resistance_Panel->Validated_Hits SAR_Studies Structure-Activity Relationship (SAR) Validated_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling Validated_Hits->ADME_Tox Lead_Candidate Lead Candidate SAR_Studies->Lead_Candidate ADME_Tox->Lead_Candidate

Caption: High-throughput screening workflow for novel echinocandins.

Hit_to_Lead_Logic Primary_Hit Primary Hit Identified Confirmation Confirmation of Activity (Re-synthesis & Re-test) Primary_Hit->Confirmation Potency_Check Potent? (IC50 < 1µM, MIC ≤ 1µg/mL) Confirmation->Potency_Check Selectivity_Check Selective? (Low cytotoxicity) Potency_Check->Selectivity_Check Yes Discard Discard or De-prioritize Potency_Check->Discard No Resistance_Profile Good Profile against Resistant Strains? Selectivity_Check->Resistance_Profile Yes Selectivity_Check->Discard No Lead_Series Advance to Lead Series Resistance_Profile->Lead_Series Yes Resistance_Profile->Discard No

Caption: Logical progression from a screening hit to a lead series.

References

In Vivo Efficacy Testing of Tetrahydroechinocandin B against Aspergillus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Invasive aspergillosis, primarily caused by Aspergillus fumigatus, is a life-threatening fungal infection, particularly in immunocompromised individuals. The echinocandin class of antifungal agents has become a vital component of therapeutic strategies against this disease. Echinocandins disrupt the integrity of the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, an enzyme absent in mammals, making it a highly selective target.[1][2][3] Tetrahydroechinocandin B (THEC-B) is a novel semisynthetic echinocandin derivative. These application notes provide a comprehensive framework for the preclinical in vivo evaluation of THEC-B's efficacy against Aspergillus, including detailed experimental protocols and data presentation guidelines. While specific in vivo data for THEC-B is not yet publicly available, the methodologies and representative data are based on established principles for echinocandin testing.

Mechanism of Action: Signaling Pathway of Echinocandin Activity in Aspergillus

Echinocandins, including THEC-B, exert their antifungal effect by non-competitively inhibiting the Fks1p subunit of the β-(1,3)-D-glucan synthase enzyme complex.[2] This inhibition depletes the fungal cell wall of its primary structural polymer, β-(1,3)-D-glucan, leading to osmotic instability and cell lysis, particularly at the rapidly growing hyphal tips.[1][2] This action is generally fungistatic against Aspergillus species.[1][4]

The cell wall stress induced by echinocandins triggers compensatory signaling pathways, primarily the Protein Kinase C (PKC)-Mitogen-Activated Protein Kinase (MAPK) pathway, the High-Osmolarity Glycerol (HOG) pathway, and the Ca2+/calcineurin pathway.[1][5] These pathways converge to upregulate chitin synthesis, a secondary cell wall polymer, in an attempt to maintain cell wall integrity.[1][5][6]

Echinocandin_Pathway cluster_extracellular Extracellular cluster_cell_wall Fungal Cell Wall cluster_intracellular Intracellular THECB This compound (THEC-B) Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) THECB->Glucan_Synthase Inhibition Beta_Glucan β-(1,3)-D-Glucan (Reduced Synthesis) Glucan_Synthase->Beta_Glucan Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Maintains Cell_Death Osmotic Instability & Cell Death Beta_Glucan->Cell_Death Leads to PKC_pathway PKC-MAPK Pathway Cell_Wall->PKC_pathway Stress Signal HOG_pathway HOG Pathway Cell_Wall->HOG_pathway Stress Signal Calcineurin_pathway Ca2+/Calcineurin Pathway Cell_Wall->Calcineurin_pathway Stress Signal Chitin_Synthase Chitin Synthase (Upregulation) PKC_pathway->Chitin_Synthase HOG_pathway->Chitin_Synthase Calcineurin_pathway->Chitin_Synthase Chitin Chitin (Increased Synthesis) Chitin_Synthase->Chitin Chitin->Cell_Wall Compensatory Repair

Echinocandin mechanism of action and fungal cell wall stress response.

Data Presentation: In Vitro and In Vivo Efficacy of this compound

Quantitative data from in vitro and in vivo studies should be summarized in clear, concise tables to facilitate comparison between different treatment groups and controls. The following tables present a template with hypothetical, yet representative, data for THEC-B based on known performance of other echinocandins.

Table 1: In Vitro Susceptibility of Aspergillus Species to this compound

For echinocandins, the Minimum Effective Concentration (MEC) is the standard endpoint for molds, representing the lowest concentration that induces the growth of abnormal, stunted hyphae.[4][7]

Aspergillus SpeciesStrainTHEC-B MEC (µg/mL)Caspofungin MEC (µg/mL) - ComparatorVoriconazole MIC (µg/mL) - Comparator
A. fumigatusAF2930.0150.030.5
A. fumigatusClinical Isolate 10.030.061.0
A. flavusATCC 2043040.060.1250.5
A. terreusClinical Isolate 20.0150.032.0

Table 2: In Vivo Efficacy of this compound in a Murine Model of Invasive Pulmonary Aspergillosis

Treatment Group (Dose, mg/kg/day)Survival Rate (%) at Day +14Mean Lung Fungal Burden (log10 CFU/g ± SD) at Day +4Serum Galactomannan Index at Day +4 (Mean ± SD)
Vehicle Control (Placebo)105.8 ± 0.53.2 ± 0.8
THEC-B (1 mg/kg)504.2 ± 0.61.5 ± 0.5
THEC-B (5 mg/kg)803.1 ± 0.40.6 ± 0.2
THEC-B (10 mg/kg)802.9 ± 0.50.4 ± 0.1
Caspofungin (5 mg/kg)703.5 ± 0.70.8 ± 0.3
Voriconazole (10 mg/kg)902.5 ± 0.30.3 ± 0.1

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate assessment of a novel antifungal agent.

In Vitro Susceptibility Testing Protocol (Broth Microdilution for MEC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines.

  • Inoculum Preparation:

    • Culture Aspergillus spp. on potato dextrose agar for 5-7 days at 35°C.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

  • Drug Dilution:

    • Perform serial twofold dilutions of THEC-B in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the adjusted fungal inoculum to each well.

    • Incubate the plates at 35°C for 48 hours.

  • Endpoint Determination (MEC):

    • The MEC is the lowest drug concentration at which there is a significant morphological change, characterized by the growth of small, compact, and highly branched hyphae compared to the full hyphal growth in the drug-free control well.

In Vivo Efficacy Murine Model Protocol

A neutropenic murine model of invasive pulmonary aspergillosis is a standard for evaluating antifungal efficacy.[2][5][6]

InVivo_Workflow start Start: Acclimatization (Female BALB/c mice, 6-8 weeks old) immuno Immunosuppression (Days -4 and -1 or -2 and +3) start->immuno infect Infection (Day 0) Intranasal or Aerosol immuno->infect treat Treatment Initiation (Day +1) IV, IP, or SC administration infect->treat monitor Daily Monitoring (Weight, Clinical Score) treat->monitor endpoints Endpoint Assessment monitor->endpoints survival Survival Study (Monitor up to Day +14) endpoints->survival Primary burden Fungal Burden Study (Sacrifice at Day +4) endpoints->burden Secondary

Workflow for the in vivo efficacy testing of THEC-B.
  • Animal Model:

    • Use female BALB/c mice, 6-8 weeks old. Allow a one-week acclimatization period.

  • Immunosuppression:

    • Administer cyclophosphamide (e.g., 150 mg/kg intraperitoneally) on days -2 and +3 relative to infection.[5]

    • Administer cortisone acetate (e.g., 200 mg/kg subcutaneously) on day -1.[2]

    • Provide antibiotic-supplemented drinking water (e.g., enrofloxacin or tetracycline) to prevent bacterial infections.[1][2]

  • Infection:

    • On day 0, lightly anesthetize mice and instill a suspension of A. fumigatus conidia (e.g., 2 x 10⁵ conidia in 40 µL saline) intranasally.[2]

    • Alternatively, for a more standardized lung infection, use an aerosol inhalation chamber.[1][5][6]

  • Treatment:

    • Initiate treatment 24 hours post-infection (Day +1).

    • Administer THEC-B and comparator drugs (e.g., caspofungin, voriconazole) daily for a specified duration (e.g., 7 days) via an appropriate route (intravenous, intraperitoneal, or subcutaneous).

    • Include a vehicle control group receiving placebo.

  • Monitoring and Endpoints:

    • Survival: Monitor mice twice daily for up to 14 days post-infection. The primary endpoint is time to morbidity/mortality.

    • Fungal Burden: In a satellite group of animals, sacrifice mice at a predetermined time point (e.g., 96 hours post-infection).

      • Aseptically remove lungs and homogenize.

      • Determine fungal burden by plating serial dilutions of the homogenate to quantify Colony Forming Units (CFU).

      • Fungal load can also be assessed by quantitative PCR (qPCR) of fungal DNA or by measuring biomarkers like galactomannan or (1→3)-β-D-glucan in serum or lung homogenates.[8]

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, and stain with Gomori's methenamine silver (GMS) or Periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

Conclusion

These application notes provide a robust framework for the preclinical evaluation of this compound against Aspergillus species. By employing standardized in vitro and in vivo models and maintaining rigorous data collection and presentation, researchers can effectively characterize the antifungal potential of this novel compound. The provided protocols and diagrams serve as a guide to ensure consistency and comparability of results in the development of new therapies for invasive aspergillosis.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Water Solubility of Tetrahydroechinocandin B (THEB)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the water solubility of Tetrahydroechinocandin B (THEB), a cyclic hexapeptide with a fatty acyl side chain that inhibits 1,3-beta-D-glucan synthesis.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly water-soluble?

A1: The limited water solubility of this compound (THEB) is primarily due to its molecular structure. As a lipopeptide, it possesses a large, cyclic peptide core and a lipophilic fatty acyl side chain, which contribute to its overall hydrophobic nature.

Q2: What are the primary strategies for improving the water solubility of THEB?

A2: The main approaches to enhance the aqueous solubility of THEB can be categorized into three main areas:

  • Chemical Modification: This involves altering the molecular structure of THEB to introduce more hydrophilic functional groups. A key example is the synthesis of water-soluble prodrugs.

  • Formulation Strategies: These methods involve combining THEB with excipients that improve its dissolution in aqueous media. Common techniques include the use of co-solvents, cyclodextrins, surfactants, and creating solid dispersions or lipid-based formulations.[3]

  • Physical Modification: These techniques aim to increase the surface area of the solid drug, thereby enhancing its dissolution rate. Particle size reduction through methods like micronization and nanosuspension are common examples.[4][5][6][7]

Q3: Are there any specific chemical modifications that have been successful for similar echinocandin compounds?

A3: Yes, for echinocandin B and its derivatives, the synthesis of phosphonate and phosphate ester prodrugs at the phenolic hydroxyl group has been reported to significantly enhance water solubility.[8] These prodrugs can retain antifungal activity and offer a promising avenue for improving the developability of THEB.

Q4: What are the initial steps I should take to troubleshoot poor THEB solubility in my experiments?

A4: Start by assessing the pH of your aqueous solution. The solubility of ionizable compounds can sometimes be improved by adjusting the pH.[4] If pH adjustment is not effective or feasible, consider using a co-solvent system. For instance, adding a small percentage of a water-miscible organic solvent like ethanol, DMSO, or PEG 400 can significantly increase solubility.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low Intrinsic Solubility 1. pH Adjustment: If THEB has ionizable groups, systematically vary the pH of the buffer to find the point of maximum solubility.Increased concentration of THEB remains in solution.
2. Co-solvent Addition: Introduce a water-miscible co-solvent (e.g., ethanol, DMSO, PEG 400) in increasing concentrations (e.g., 5%, 10%, 20% v/v) to your aqueous buffer.THEB dissolves and remains in solution at the desired concentration.
3. Use of Surfactants: Incorporate a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) at a concentration above its critical micelle concentration (CMC) to facilitate micellar solubilization.Formation of a clear solution with THEB encapsulated in micelles.
Issue 2: Difficulty in preparing a stock solution of THEB for in vitro assays.
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Choice 1. Initial Dissolution in Organic Solvent: Dissolve THEB in a minimal amount of a pure organic solvent in which it is freely soluble (e.g., DMSO, methanol).A clear, concentrated stock solution is formed.
2. Serial Dilution: Perform serial dilutions of the organic stock solution into your aqueous assay buffer. Ensure vigorous mixing after each dilution step to avoid precipitation.Homogeneous, lower-concentration aqueous solutions of THEB suitable for in vitro testing.
Concentration Exceeds Solubility Limit 1. Determine Approximate Solubility: Conduct a preliminary experiment to estimate the solubility of THEB in your chosen solvent system.A better understanding of the concentration limits for your experiments.
2. Prepare Saturated Solution: Prepare a saturated solution and determine the concentration of the supernatant after centrifugation. This will give you the maximum achievable concentration under those conditions.A well-characterized stock solution at a known maximum concentration.

Comparative Summary of Solubility Enhancement Techniques

Technique Principle Relative Improvement Factor Advantages Disadvantages
Prodrug Synthesis (Phosphate/Phosphonate Esters) Covalent modification to introduce a highly ionizable group.HighSignificant increase in water solubility; can be designed for targeted release.Requires chemical synthesis and characterization; potential for altered pharmacology.
Co-solvents Reducing the polarity of the aqueous solvent to increase the solubility of a non-polar solute.ModerateSimple to implement; readily available excipients.May not be suitable for all applications (e.g., in vivo studies) due to potential toxicity.
Cyclodextrins Formation of inclusion complexes where the hydrophobic THEB molecule is encapsulated within the cyclodextrin cavity.Moderate to HighCan significantly increase solubility and stability; well-established technique.Limited by the stoichiometry of complexation; can be expensive.
Solid Dispersions Dispersing THEB in a hydrophilic polymer matrix at a molecular level.Moderate to HighCan enhance both solubility and dissolution rate.Can be physically unstable over time (recrystallization); requires specialized equipment for preparation.
Micronization/Nanonization Increasing the surface area of the drug particles by reducing their size.Low to ModerateImproves dissolution rate; a well-understood physical process.Does not increase the equilibrium solubility; can lead to particle aggregation.

Experimental Protocols

Protocol 1: Preparation of a Water-Soluble Phosphate Prodrug of THEB

Disclaimer: This is a generalized protocol based on methods for other echinocandins and should be optimized for THEB.

Objective: To synthesize a phosphate ester of this compound at the phenolic hydroxyl group to improve its water solubility.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃) or a suitable phosphorylating agent

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Deionized water

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

  • Dissolve this compound in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phosphorus oxychloride in anhydrous DCM to the reaction mixture with constant stirring.

  • Allow the reaction to proceed at 0°C for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of deionized water.

  • Adjust the pH of the mixture to ~7.0 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient to isolate the phosphate ester prodrug.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Formulation of THEB with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a THEB formulation with enhanced aqueous solubility using an inclusion complex with HP-β-CD.

Materials:

  • This compound

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Deionized water

  • Vortex mixer

  • Orbital shaker or sonicator

Procedure:

  • Prepare a stock solution of HP-β-CD in deionized water at a desired concentration (e.g., 10%, 20% w/v).

  • Add an excess amount of this compound to the HP-β-CD solution.

  • Vortex the mixture vigorously for 2-3 minutes.

  • Place the mixture on an orbital shaker or in a sonicator and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) to pellet the undissolved THEB.

  • Carefully collect the supernatant, which contains the solubilized THEB-HP-β-CD complex.

  • Determine the concentration of THEB in the supernatant using a validated analytical method such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Solubility Enhancement Methods cluster_analysis Analysis cluster_result Result start Poorly Soluble THEB chem_mod Chemical Modification (e.g., Prodrug Synthesis) start->chem_mod formulation Formulation Strategy (e.g., Cyclodextrin) start->formulation phys_mod Physical Modification (e.g., Micronization) start->phys_mod sol_test Solubility Testing chem_mod->sol_test formulation->sol_test phys_mod->sol_test end Soluble THEB Formulation sol_test->end

Caption: Experimental workflow for improving THEB solubility.

prodrug_synthesis_pathway THEB This compound (with phenolic -OH) reaction Phosphorylation Reaction (0°C) THEB->reaction reagents Phosphorylating Agent + Anhydrous Pyridine reagents->reaction prodrug Phosphate Ester Prodrug of THEB (Water-Soluble) reaction->prodrug

Caption: Pathway for synthesizing a water-soluble THEB prodrug.

References

Technical Support Center: Overcoming Low Yield in Tetrahydroechinocandin B (THEB) Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with low yields in Tetrahydroechinocandin B (THEB) fermentation.

Troubleshooting Guides

This section addresses specific issues that may arise during THEB fermentation, offering potential causes and actionable solutions.

Issue 1: Consistently low THEB titer despite using a known producing strain.

  • Question: We are using a confirmed THEB-producing strain of Aspergillus nidulans, but our yields are significantly lower than expected. What are the primary factors we should investigate?

  • Answer: Low THEB production can stem from several factors, primarily related to the fermentation environment and nutrient availability. The most critical parameters to investigate are:

    • Media Composition: The balance of carbon, nitrogen, and essential minerals is crucial. Suboptimal levels of any key nutrient can limit secondary metabolite production.

    • Dissolved Oxygen (DO): Inadequate oxygen supply is a common bottleneck in aerobic fermentations.[1][2]

    • pH and Temperature: Fungal metabolism is highly sensitive to pH and temperature fluctuations.[3][4][5]

    • Precursor Availability: THEB is a complex molecule, and the lack of specific precursors can halt its biosynthesis.

Issue 2: THEB production starts but stagnates or declines prematurely.

  • Question: Our fermentation begins producing THEB, but the production rate quickly plateaus or even decreases after a few days. What could be causing this?

  • Answer: This pattern often points to either nutrient limitation, the accumulation of inhibitory by-products, or a shift in metabolic activity.

    • Nutrient Depletion: Key nutrients required for THEB synthesis may be exhausted. A fed-batch strategy can help maintain optimal nutrient levels.

    • By-product Inhibition: The accumulation of metabolic by-products such as organic acids can lower the pH of the medium and inhibit fungal growth and secondary metabolite production.[6][7][8]

    • Suboptimal Dissolved Oxygen: As biomass increases, oxygen demand rises. If the DO level is not adequately controlled, it can become a limiting factor.[1][9]

Issue 3: High biomass accumulation but low THEB yield.

  • Question: We are achieving high cell density in our fermentation, but the specific productivity of THEB remains low. How can we shift the metabolism towards secondary metabolite production?

  • Answer: High biomass is a good starting point, but secondary metabolite production often requires a metabolic shift away from rapid growth.

    • Two-Stage Temperature Control: A common strategy involves an initial phase at a higher temperature (e.g., 30°C) to promote biomass accumulation, followed by a shift to a lower temperature (e.g., 25°C) to induce secondary metabolite synthesis.

    • Nutrient Limitation: In some cases, limiting a specific nutrient (e.g., nitrogen or phosphate) after the initial growth phase can trigger the onset of secondary metabolism.

    • Precursor Feeding: Supplying precursors at the appropriate time can significantly boost the production of the target molecule.

Frequently Asked Questions (FAQs)

Media Optimization

  • What are the key components of a fermentation medium for high-yield THEB production? A well-optimized medium is critical for enhancing THEB production. Key components to consider include:

    • Carbon Sources: A combination of mannitol and glucose has been shown to be favorable for the biosynthesis of related echinocandins.

    • Nitrogen Sources: Peptone and cotton seed powder have been successfully used to enhance production.

    • Minerals: Dibasic potassium phosphate (K2HPO4) is a significant factor.

    • Precursors: L-ornithine is a direct precursor and its addition can improve yields.[]

Fermentation Parameters

  • What is the optimal temperature for THEB fermentation? While the optimal temperature can be strain-specific, a two-stage temperature control strategy is often effective. An initial temperature of around 30°C for the first 6 days can accelerate biomass growth, followed by a switch to 25°C to enhance echinocandin B production. Excessively high (37°C) or low (23°C) temperatures are generally unfavorable.

  • What is the optimal pH for THEB fermentation? The optimal initial pH is typically around 6.5 to 7.4.[3][5] Maintaining pH within the optimal range throughout the fermentation is crucial, as significant drops can inhibit production.

  • How critical is dissolved oxygen (DO) control? Dissolved oxygen is a critical parameter in aerobic fermentations.[1][2] Both insufficient and excessive DO levels can negatively impact secondary metabolite production.[9] It is essential to maintain a stable DO level, often through a cascaded control strategy involving agitation speed and aeration rate. Fluctuations in DO can lead to increased lactate accumulation and decreased product titer.[11]

Precursor Feeding

  • What is precursor feeding and how can it improve THEB yield? Precursor feeding involves the addition of biosynthetic intermediates to the fermentation medium.[12] This can bypass potential bottlenecks in the metabolic pathway and direct more resources towards the synthesis of the target molecule. For THEB, key precursors are derived from amino acids.

  • Which precursors should be considered for THEB? The core structure of echinocandins is a cyclic hexapeptide. Therefore, the constituent amino acids are key precursors. L-ornithine, in particular, has been identified as a beneficial precursor to supplement.[]

Data Presentation

Table 1: Impact of Media Components on Echinocandin B Production

ComponentBase MediumOptimized MediumTiter IncreaseReference
Carbon Source GlucoseMannitol + Glucose65%[13]
Nitrogen Source Standard+ Cotton Seed Powder23%[13]
Multiple Components Original MediumOptimized (Peptone, K2HPO4, Mannitol, L-ornithine)1.4-fold[]

Table 2: Optimized Fermentation Parameters for Echinocandin B Production

ParameterOptimal Value/RangeNotesReference
Temperature Two-stage: 30°C (0-6 days), then 25°CPromotes initial growth, then shifts to production.
Initial pH 6.5 - 7.4Strain-dependent, requires optimization.[3][5]
Agitation Speed 200 rpmDependent on bioreactor geometry and scale.[5]
Inoculum Size 10% (v/v)[5]

Experimental Protocols

Protocol 1: Preparation of Fermentation Medium for Aspergillus nidulans

This protocol is adapted from standard media used for Aspergillus nidulans fermentation.

  • Prepare Stock Solutions:

    • 20x Nitrate Salts: Per liter, dissolve 120g NaNO₃, 10.4g KCl, 10.4g MgSO₄·7H₂O, and 30.4g KH₂PO₄ in deionized water.

    • Hutner's Trace Elements: Per 100 ml, dissolve 2.2g ZnSO₄·7H₂O, 1.1g H₃BO₃, 0.5g MnCl₂·4H₂O, 0.5g FeSO₄·7H₂O, 0.16g CoCl₂·6H₂O, 0.16g CuSO₄·5H₂O, 0.11g (NH₄)₆Mo₇O₂₄·4H₂O, and 5.0g EDTA. Heat to dissolve, cool, and adjust pH to 6.5-6.8 with KOH. The solution should turn deep purple upon standing.

  • Prepare Fermentation Medium (per liter):

    • Deionized water: 800 ml

    • Mannitol: 20 g

    • Glucose: 10 g

    • Peptone: 10 g

    • K₂HPO₄: 2 g

    • L-ornithine: 1 g

    • 20x Nitrate Salts: 50 ml

    • Hutner's Trace Elements: 1 ml

  • Sterilization:

    • Adjust the pH to 6.5 with NaOH or HCl.

    • Bring the final volume to 1 liter with deionized water.

    • Autoclave at 121°C for 20 minutes.

Protocol 2: Quantification of THEB by High-Performance Liquid Chromatography (HPLC)

This is a general protocol and may require optimization for specific equipment and sample matrices.

  • Sample Preparation:

    • Centrifuge 1 ml of fermentation broth at 10,000 x g for 10 minutes to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with the mobile phase as needed to fall within the standard curve range.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV at 222 nm.

    • Injection Volume: 10 µl.

  • Quantification:

    • Prepare a standard curve using purified THEB of known concentrations.

    • Integrate the peak area corresponding to THEB in the samples.

    • Calculate the concentration of THEB in the samples based on the standard curve.

Visualizations

THEB_Biosynthesis_Pathway Precursors Amino Acid Precursors (L-ornithine, L-proline, etc.) NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursors->NRPS Fatty_Acid Linoleic Acid Fatty_Acid->NRPS Acyl-AMP Ligase Cyclic_Hexapeptide Cyclic Hexapeptide Intermediate NRPS->Cyclic_Hexapeptide Cyclization Hydroxylation1 Hydroxylation Steps Cyclic_Hexapeptide->Hydroxylation1 Echinocandin_B Echinocandin B Hydroxylation1->Echinocandin_B Reduction Reduction Echinocandin_B->Reduction THEB This compound (THEB) Reduction->THEB

Caption: Simplified biosynthetic pathway of this compound (THEB).

Troubleshooting_Workflow Start Low THEB Yield Check_Media Verify Media Composition Start->Check_Media Check_Params Analyze Fermentation Parameters (pH, Temp, DO) Start->Check_Params Check_Strain Confirm Strain Viability & Purity Start->Check_Strain Media_OK Media Correct? Check_Media->Media_OK Params_OK Parameters Optimal? Check_Params->Params_OK Strain_OK Strain Viable? Check_Strain->Strain_OK Media_OK->Params_OK Yes Optimize_Media Optimize Media (C/N ratio, precursors) Media_OK->Optimize_Media No Params_OK->Strain_OK Yes Optimize_Params Optimize Parameters (e.g., two-stage temp) Params_OK->Optimize_Params No New_Culture Start New Culture from Stock Strain_OK->New_Culture No End Improved Yield Strain_OK->End Yes Optimize_Media->End Optimize_Params->End New_Culture->End

Caption: Troubleshooting workflow for low THEB fermentation yield.

Fermentation_Optimization_Workflow Start Define Optimization Goal (e.g., Increase Titer) Screen_Factors Screen Key Factors (Media, pH, Temp, DO) Start->Screen_Factors DOE Design of Experiments (DoE) (e.g., Plackett-Burman, RSM) Screen_Factors->DOE Execute_Expts Execute Fermentation Experiments DOE->Execute_Expts Analyze_Results Analyze Results & Build Model Execute_Expts->Analyze_Results Validation Validate Optimal Conditions Analyze_Results->Validation Scale_Up Scale-Up Process Validation->Scale_Up

References

Tetrahydroechinocandin B stability in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Tetrahydroechinocandin B (THEC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of THEC in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Troubleshooting Guide: Investigating THEC Degradation in Aqueous Solutions

Researchers may encounter issues with the stability of this compound during their experiments, leading to variability in results. This guide provides a systematic approach to troubleshooting potential degradation.

If you are observing lower than expected potency or inconsistent results with your THEC solutions, follow this workflow to diagnose the issue:

G Troubleshooting Workflow for THEC Instability start Start: Inconsistent Experimental Results check_solution_prep Verify Solution Preparation Protocol start->check_solution_prep prep_correct Was the preparation protocol followed correctly? check_solution_prep->prep_correct check_storage Review Storage Conditions (Temperature, Light Exposure) storage_optimal Are storage conditions optimal? check_storage->storage_optimal check_ph Measure pH of Aqueous Solution ph_optimal Is pH within optimal range? check_ph->ph_optimal adjust_ph Adjust pH using appropriate buffers ph_optimal->adjust_ph No analyze_degradation Perform Stability-Indicating Analysis (e.g., HPLC) ph_optimal->analyze_degradation Yes storage_optimal->check_ph Yes optimize_storage Optimize storage: aliquot, protect from light, use lower temperature storage_optimal->optimize_storage No prep_correct->check_storage Yes reprepare_solution Re-prepare solution following protocol strictly prep_correct->reprepare_solution No adjust_ph->analyze_degradation optimize_storage->check_ph reprepare_solution->check_storage end End: Consistent Results Achieved analyze_degradation->end

Troubleshooting workflow for addressing THEC instability.

Frequently Asked Questions (FAQs)

What are the primary factors affecting the stability of this compound in aqueous solutions?

The stability of echinocandins, including this compound, is primarily influenced by three main factors:

  • pH: Echinocandins are susceptible to degradation in non-neutral pH conditions. The degradation of anidulafungin, a structurally similar echinocandin, occurs at physiological pH.[1] It is crucial to maintain the pH of your aqueous solution within a stable range, typically close to neutral, unless experimental conditions require otherwise.

  • Temperature: Elevated temperatures can accelerate the degradation of echinocandins.[2] For short-term storage of aqueous solutions, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or lower) is advisable.

  • Aqueous Solution Composition: The components of your aqueous solution can impact stability. While data for THEC is limited, studies on anidulafungin have shown good stability in standard diluents like 0.9% saline and 5% dextrose.[3] However, interactions with other components in more complex media should be considered.

How should I prepare and store aqueous solutions of this compound?

To ensure the stability of your THEC solutions, follow these best practices:

  • Reconstitution of Lyophilized Powder: Start with high-quality, lyophilized THEC. Reconstitute the powder using a recommended sterile solvent such as water for injection, 0.9% saline, or 5% dextrose.[3]

  • pH Control: If using a buffer system, ensure it is validated for compatibility and maintains the pH in the desired range.

  • Storage:

    • Short-term: Store aqueous solutions at 2-8 °C and protect from light.

    • Long-term: For storage beyond a few days, it is recommended to aliquot the solution into smaller volumes and freeze at -20 °C or -80 °C to minimize freeze-thaw cycles.

  • Use Fresh Solutions: Whenever possible, prepare fresh solutions for your experiments to minimize the impact of any potential degradation.

What is the expected degradation pathway for this compound in an aqueous solution?

The primary degradation pathway for echinocandins like anidulafungin involves the hydrolysis of the cyclic peptide core.[4] This process leads to a ring-opening event, resulting in a linear peptide that is inactive. This degradation is a chemical process that can be accelerated by non-optimal pH and higher temperatures.[1]

G THEC This compound (Active, Cyclic) Transition Hydrolysis (Influenced by pH, Temperature) THEC->Transition Degradant Linear Peptide Degradant (Inactive) Transition->Degradant

General degradation pathway of echinocandins in aqueous solution.
How does the stability of this compound compare to other echinocandins?

Table 1: Comparative Stability of Anidulafungin and Rezafungin in Aqueous Solutions

CompoundVehicleTemperatureDurationRemaining Compound (%)Reference
Anidulafungin Peritoneal Dialysis Fluid (1.36% glucose)4 °C14 days>90%[2]
Peritoneal Dialysis Fluid (1.36% glucose)25 °C14 days>90%[2]
Peritoneal Dialysis Fluid (1.36% glucose)36 °C14 days>90%[2]
0.9% Saline36 °C14 days~80%[2]
Reconstituted in Water25 °C24 hoursStable[3][7]
Infusion in 0.9% Saline or 5% Dextrose (2 mg/mL)25 °C72 hoursStable[8]
Rezafungin (CD101) Plasma37 °C44 hours93% (human plasma)[9]

Note: "Stable" indicates that the loss of the initial concentration was within acceptable limits for clinical use, typically less than 10%.

What experimental protocols can be used to assess the stability of this compound?

A stability-indicating analytical method is crucial for accurately determining the concentration of the active THEC and separating it from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Experimental Protocol: HPLC Method for Stability Assessment

This protocol is a general guideline and may require optimization for your specific equipment and experimental setup.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of high-purity THEC standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

    • Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare your THEC experimental samples in the aqueous solution of interest. At specified time points, dilute an aliquot of your sample with the mobile phase to a concentration within the range of your calibration curve.

  • HPLC System and Conditions (Example for Echinocandins):

    • Column: A reversed-phase C18 column is typically used (e.g., 4.6 x 150 mm, 5 µm).[10]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed.[10] The exact gradient program will need to be optimized to achieve good separation between THEC and its potential degradation products.

    • Flow Rate: Typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where THEC has significant absorbance.

    • Injection Volume: 10-20 µL.

  • Forced Degradation Studies: To ensure your HPLC method is stability-indicating, you should perform forced degradation studies. This involves subjecting a solution of THEC to harsh conditions to intentionally induce degradation:

    • Acidic Conditions: e.g., 0.1 M HCl at 60 °C for several hours.

    • Basic Conditions: e.g., 0.1 M NaOH at 60 °C for several hours.

    • Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for several hours.

    • Thermal Stress: e.g., 80 °C for several hours.

    • Photostability: Expose the solution to UV light.

    Analyze the stressed samples using your HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent THEC peak.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the THEC standard against its concentration.

    • Determine the concentration of THEC in your experimental samples at each time point by interpolating their peak areas from the calibration curve.

    • Calculate the percentage of THEC remaining at each time point relative to the initial concentration (time zero).

By following these guidelines and FAQs, researchers can better control for the stability of this compound in their experiments, leading to more reliable and reproducible results.

References

Technical Support Center: Process Optimization for Tetrahydroechinocandin B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Tetrahydroechinocandin B (THEB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (THEB) and why is its purification important?

A1: this compound (THEB) is a semi-synthetic derivative of Echinocandin B (ECB), a lipopeptide antifungal agent.[1][2] Purification of THEB is a critical step to ensure the removal of process-related impurities, including unreacted starting materials, by-products from the catalytic hydrogenation of ECB, and other degradation products.[3] High purity is essential for its safety and efficacy as a potential therapeutic agent.

Q2: What are the common methods for purifying THEB?

A2: The purification of THEB typically involves a multi-step process that often includes:

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique. Macroporous adsorbent resins can also be employed for initial capture and enrichment.[4]

  • Crystallization: This is often the final step to obtain a highly purified and stable solid form of THEB. The choice of solvent system is critical for successful crystallization.[5][6][7]

Q3: What are the potential impurities that can arise during THEB synthesis and purification?

A3: Impurities in THEB preparations can originate from the fermentation process of its precursor, Echinocandin B, the subsequent catalytic hydrogenation step, and degradation during purification. Potential impurities may include:

  • Unreacted Echinocandin B: Incomplete hydrogenation will result in the presence of the starting material.

  • Over-hydrogenated species: Excessive hydrogenation can lead to the saturation of other functional groups in the molecule.

  • Side-products of hydrogenation: The catalytic process can sometimes lead to the formation of other related compounds.[3]

  • Degradation products: THEB, like other echinocandins, can be susceptible to degradation under certain pH and temperature conditions.

  • Structurally related impurities: Analogs with variations in the peptide core or the lipid side chain, which may be present in the original ECB fermentation broth. A study on the Echinocandin B nucleus identified impurities where amino acids in the peptide core were substituted.[8]

Q4: What analytical techniques are used to assess the purity of THEB?

A4: High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) with UV detection, is the most common method for determining the purity of THEB and quantifying impurities.[9][10] Mass spectrometry (MS), often coupled with HPLC (LC-MS), is used for the identification and characterization of impurities.[8]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Chromatographic Purification (Reversed-Phase HPLC)
Problem Potential Cause Suggested Solution
Poor resolution between THEB and impurities Inappropriate mobile phase composition.Optimize the gradient slope, organic modifier (e.g., acetonitrile, methanol), and aqueous phase pH.
Incorrect column selection.Use a high-resolution reversed-phase column (e.g., C18, C8) with a suitable particle size and pore size.
Column overloading.Reduce the sample load on the column.
Peak tailing for THEB Secondary interactions with residual silanols on the silica-based column.Add a competing base (e.g., triethylamine) to the mobile phase or use an end-capped column.
Presence of metal ions.Add a chelating agent like EDTA to the mobile phase.
Sub-optimal mobile phase pH.Adjust the pH of the mobile phase to suppress the ionization of THEB.
Low recovery of THEB Irreversible adsorption to the stationary phase.Modify the mobile phase to increase elution strength. Consider a different stationary phase.
Degradation of THEB on the column.Ensure the mobile phase pH is within the stability range of THEB. Operate at a lower temperature.
High backpressure Column frit blockage.Filter the sample before injection. Use a guard column.
Precipitated buffer in the system.Ensure buffer solubility in the mobile phase, especially when mixing organic and aqueous phases.
Column contamination.Wash the column with a strong solvent.
Crystallization
Problem Potential Cause Suggested Solution
Failure to crystallize Inappropriate solvent system.Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[11] Consider anti-solvent crystallization.
Supersaturation level is too low or too high.Optimize the concentration of THEB in the chosen solvent.
Presence of impurities inhibiting nucleation.Further purify the material by chromatography before attempting crystallization.
Formation of oil instead of crystals High concentration of impurities.Improve the purity of the starting material.
Cooling rate is too fast.Decrease the cooling rate to allow for ordered crystal growth.
Inappropriate solvent.Select a solvent in which THEB has moderate solubility at high temperatures and low solubility at low temperatures.
Poor crystal quality (small or irregular crystals) Rapid nucleation.Reduce the level of supersaturation. Control the cooling rate.
Presence of impurities.Ensure the starting material is of high purity.
Agitation is too vigorous.Reduce the stirring speed or use static crystallization.

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific experimental conditions.

Protocol 1: Reversed-Phase HPLC Method for THEB Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 30% B to 70% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the THEB sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

Protocol 2: Crystallization of THEB
  • Solvent Selection: Screen various solvents to find one in which THEB has high solubility at an elevated temperature and low solubility at room temperature or below. Examples of solvent systems to screen include ethanol/water, acetone/water, or isopropanol/heptane mixtures.

  • Dissolution: Dissolve the purified THEB in the chosen solvent at an elevated temperature (e.g., 50-60 °C) to achieve a saturated or slightly supersaturated solution.

  • Cooling: Slowly cool the solution to room temperature, and then further cool to a lower temperature (e.g., 4 °C) to induce crystallization. A controlled cooling rate is crucial for obtaining well-formed crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum at a suitable temperature.

Visualizations

THEB_Purification_Workflow cluster_0 Upstream Processing cluster_1 Downstream Purification Fermentation Echinocandin B Fermentation Hydrogenation Catalytic Hydrogenation of Echinocandin B Fermentation->Hydrogenation Crude Echinocandin B Initial_Purification Initial Purification (e.g., Macroporous Resin) Hydrogenation->Initial_Purification Crude THEB Mixture RP_HPLC Reversed-Phase HPLC Initial_Purification->RP_HPLC Partially Purified THEB Fraction_Collection Fraction Collection RP_HPLC->Fraction_Collection Eluted Fractions Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure THEB Fractions Crystallization Crystallization Solvent_Evaporation->Crystallization Concentrated THEB Final_Product Pure this compound Crystallization->Final_Product

Caption: Experimental workflow for the production and purification of this compound.

Troubleshooting_Low_Purity Start Low Purity of THEB (Post-Purification) Check_Chromatography Review HPLC Chromatogram Start->Check_Chromatography Multiple_Peaks Multiple Impurity Peaks Present? Check_Chromatography->Multiple_Peaks Optimize_HPLC Optimize HPLC Conditions: - Gradient - Mobile Phase - Column Multiple_Peaks->Optimize_HPLC Yes Check_Hydrogenation Incomplete Hydrogenation? Multiple_Peaks->Check_Hydrogenation No (One Major Impurity) Re_purify Re-purify Fractions Optimize_HPLC->Re_purify Final_Purity_Check Re-analyze Purity Re_purify->Final_Purity_Check Optimize_Hydrogenation Optimize Hydrogenation: - Catalyst - Reaction Time - Temperature/Pressure Check_Hydrogenation->Optimize_Hydrogenation Yes (ECB Peak Present) Check_Degradation Evidence of Degradation? Check_Hydrogenation->Check_Degradation No Optimize_Hydrogenation->Re_purify Modify_Conditions Modify Purification Conditions: - Adjust pH - Lower Temperature Check_Degradation->Modify_Conditions Yes Check_Degradation->Final_Purity_Check No Modify_Conditions->Re_purify

Caption: Troubleshooting flowchart for addressing low purity issues in THEB purification.

References

Technical Support Center: Tetrahydroechinocandin B (THEB) Storage & Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of Tetrahydroechinocandin B (THEB) during storage and experimental use. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed protocols, and visual diagrams to ensure the integrity and potency of your THEB samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound (THEB)?

A1: The degradation of THEB, like other echinocandins, is primarily influenced by several factors. The most critical are pH, temperature, and oxidation. The cyclic hexapeptide core of the molecule is susceptible to hydrolysis, which is significantly accelerated at neutral to alkaline pH (pH > 7.0). This hydrolysis results in a ring-opening event, forming a linear peptide that is microbiologically inactive. Elevated temperatures can increase the rate of this and other degradation reactions. Exposure to oxidative conditions may also compromise the integrity of the molecule, particularly the lipophilic side chain and various hydroxyl groups on the peptide core.

Q2: What are the recommended long-term storage conditions for solid THEB?

A2: For long-term stability, solid (lyophilized) this compound should be stored at -20°C. The container should be tightly sealed to protect it from moisture. Under these conditions, the compound is expected to be stable for at least 12 months.

Q3: How should I store THEB in solution? What are the best practices?

A3: Stock solutions of THEB should be prepared in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO). For storage, these solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. The aliquots must be stored at -20°C or, for extended stability, at -80°C. When preparing aqueous working solutions for experiments, it is advisable to use a slightly acidic buffer (e.g., pH 4.5-6.0) to minimize hydrolytic degradation.[1]

Q4: How can I visually identify if my THEB sample has degraded?

A4: While visual inspection is not a definitive measure of stability, some signs may indicate degradation. For solid THEB, a change in color from its typical off-white or brownish appearance or clumping of the powder could suggest moisture absorption and potential degradation. In solutions, the appearance of turbidity, precipitation, or a noticeable color change can be an indicator of insolubility or the formation of degradation products. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for confirming the integrity of the compound.

Q5: What are the common degradation products of THEB, and how can I detect them?

A5: The most common degradation product results from the hydrolysis of the cyclic peptide core. This leads to a linear, ring-opened peptide. Other potential degradation products can arise from oxidation of the side chain or modifications to the amino acid residues. These degradants can be detected and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically coupled with UV or Mass Spectrometry (MS) detection. The appearance of new peaks in the chromatogram, with a corresponding decrease in the area of the main THEB peak, is a clear indication of degradation.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of THEB.

Observed Problem Potential Cause Recommended Action
Rapid loss of THEB potency or antifungal activity in experiments. Hydrolytic Degradation: The pH of the experimental medium is neutral or alkaline (pH ≥ 7.0), causing rapid ring-opening of the peptide core.Ensure all aqueous buffers and media are maintained at a slightly acidic pH (e.g., pH 4.5 to 6.0). Prepare fresh working solutions from a frozen stock for each experiment.
Temperature Instability: The solution was stored at room temperature or 4°C for an extended period.Minimize the time THEB solutions are kept at room temperature. For short-term storage (a few hours), keep solutions on ice. For longer-term storage, use -20°C or -80°C.
Incorrect Stock Solution Storage: Repeated freeze-thaw cycles of the main stock solution.Aliquot the stock solution into single-use volumes upon preparation to avoid repeated freezing and thawing.
THEB solution has changed color or developed a precipitate. Solubility Issues: The concentration of THEB in an aqueous buffer exceeds its solubility limit.Prepare a more diluted working solution. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with the aqueous buffer.
Formation of Insoluble Degradants: Significant degradation has occurred, leading to products with lower solubility.Discard the solution and prepare a fresh one from a new or properly stored stock aliquot. Confirm the integrity of the solid material.
Unexpected peaks appear in the analytical chromatogram (e.g., HPLC). Sample Degradation: The sample has degraded during storage or sample preparation.Review storage conditions (temperature, pH, light exposure). Prepare samples immediately before analysis and use a stability-indicating HPLC method to resolve the degradants from the parent compound.
Contamination: The solvent, buffer, or glassware used was contaminated.Use high-purity solvents and reagents (e.g., HPLC grade). Ensure all labware is scrupulously clean. Run a blank (solvent only) to check for system contamination.
Photodegradation: The sample was exposed to light for a prolonged period.Protect THEB solutions from direct light by using amber vials or covering containers with aluminum foil, especially during storage and sample preparation.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify the degradation pathways of THEB and to develop a stability-indicating analytical method.

Objective: To assess the stability of THEB under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound (solid)

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, calibrated

  • HPLC system with UV or MS detector

  • Photostability chamber

  • Oven

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of THEB in DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of THEB stock with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of THEB stock with 9 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of THEB stock with 9 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid THEB powder in an oven at 80°C for 48 hours. Also, incubate an aliquot of the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot of the THEB stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze the samples using the HPLC method described in Protocol 2.

  • Data Evaluation:

    • Calculate the percentage of THEB remaining and the percentage of each degradation product formed.

    • Summarize the data in a table to compare stability under different conditions.

Illustrative Data Presentation:

The following table shows representative data for a typical echinocandin forced degradation study.

Stress ConditionTime (hours)THEB Remaining (%)Major Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl, 60°C2485.212.5Not Detected
0.1 M NaOH, RT445.751.3 (Ring-opened)2.1
3% H₂O₂, RT2492.13.54.0
Heat (Solution), 60°C4895.83.1Not Detected
Photolytic2498.51.2Not Detected
Protocol 2: Stability-Indicating HPLC Method for THEB and its Degradants

Objective: To provide a reliable HPLC method for the quantitative analysis of THEB and the separation of its potential degradation products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 70
    25.0 90
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm or Mass Spectrometry (for peak identification).

Methodology:

  • Standard Preparation: Prepare a series of calibration standards of THEB (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase (initial conditions).

  • Sample Preparation: Dilute the test samples (from storage or forced degradation studies) to fall within the calibration range using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of THEB in the test samples from the calibration curve. The percentage of degradants can be estimated by the area normalization method.

Visual Guides (Graphviz Diagrams)

The following diagrams illustrate key concepts and workflows for managing THEB stability.

DegradationPathways Potential Degradation Pathways for THEB THEB This compound (Cyclic Lipopeptide) RingOpened Linear Peptide Degradant (Inactive) THEB->RingOpened  Hydrolysis (pH > 7, High Temp) Oxidized Oxidized Products (Side Chain or Core) THEB->Oxidized  Oxidation (e.g., H₂O₂ exposure)

Caption: Primary degradation routes for this compound.

ExperimentalWorkflow Workflow for THEB Stability Assessment cluster_prep Preparation cluster_stress Stress Testing (Forced Degradation) cluster_analysis Analysis p1 Prepare THEB Stock Solution (DMSO) p2 Aliquot for Storage (-20°C / -80°C) p1->p2 s1 Expose to Stress Conditions (pH, Temp, Light, Oxidant) p2->s1 s2 Collect Samples at Defined Time Points s1->s2 a1 Dilute Samples to Working Concentration s2->a1 a2 Analyze via Stability- Indicating HPLC Method a1->a2 a3 Quantify THEB and Degradation Products a2->a3

Caption: Experimental workflow for assessing THEB stability.

TroubleshootingLogic Troubleshooting Logic for Loss of Potency start Problem: Loss of THEB Potency q1 Was the working solution pH ≥ 7.0? start->q1 a1_yes Cause: Hydrolysis Solution: Use acidic buffer (pH 4.5-6.0) q1->a1_yes Yes q2 Was the stock solution repeatedly frozen and thawed? q1->q2 No a2_yes Cause: Freeze-Thaw Degradation Solution: Aliquot new stock into single-use vials q2->a2_yes Yes q3 Was the solution stored at RT or 4°C for >24h? q2->q3 No a3_yes Cause: Temperature Degradation Solution: Store solutions at -20°C and prepare fresh q3->a3_yes Yes end If none of the above, verify solid material integrity with a fresh sample. q3->end No

Caption: Troubleshooting decision tree for THEB potency issues.

References

Validation & Comparative

A Comparative Guide to Echinocandin Antifungals: Focus on Caspofungin

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the efficacy of caspofungin, a prominent member of the echinocandin class of antifungal agents. Due to the limited availability of public data on a compound specifically named "tetrahydroechinocandin B," this document will focus on the well-documented efficacy of caspofungin against various fungal pathogens, providing context within its therapeutic class. The experimental data and protocols presented are synthesized from publicly available research to ensure objectivity and utility for research and development purposes.

Mechanism of Action: A Shared Pathway

Caspofungin, like other echinocandins, exerts its antifungal effect by inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polysaccharide that provides structural integrity to the fungal cell wall.[1][2][3] The disruption of cell wall synthesis leads to osmotic instability and, ultimately, fungal cell death, demonstrating a fungicidal effect against most Candida species.[2][3] Notably, this target is absent in mammalian cells, contributing to the selective toxicity of this drug class.[3]

cluster_fungal_cell Fungal Cell caspofungin Caspofungin glucan_synthase β-(1,3)-D-glucan Synthase (Fks1p subunit) caspofungin->glucan_synthase Inhibition beta_glucan β-(1,3)-D-glucan glucan_synthase->beta_glucan Synthesis udp_glucose UDP-Glucose udp_glucose->glucan_synthase Substrate cell_wall Fungal Cell Wall (Structural Integrity) beta_glucan->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Loss of Integrity

Caption: Mechanism of action of caspofungin via inhibition of β-(1,3)-D-glucan synthase.

In Vitro Efficacy of Caspofungin

The in vitro activity of caspofungin is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the MIC ranges for caspofungin against various clinically relevant fungal species.

Fungal SpeciesNumber of IsolatesCaspofungin MIC Range (µg/mL)Caspofungin MIC90 (µg/mL)Reference
Candida albicans3959≤0.015 - 40.25 - 0.5[1][4]
Candida glabrata3959≤0.015 - 40.25 - 0.5[1][4]
Candida tropicalis3959≤0.015 - 40.25 - 0.5[1][4]
Candida parapsilosis--≤1[1]
Candida guilliermondii3959->8[4]
Histoplasma capsulatum208 - 32-[5]

Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.

In Vivo Efficacy of Caspofungin

Animal models are crucial for evaluating the in vivo efficacy of antifungal agents. The following table provides a summary of caspofungin's performance in murine models of disseminated fungal infections.

Fungal PathogenAnimal ModelDosing RegimenOutcomeReference
Aspergillus fumigatusImmunosuppressed Mice0.125 - 1.0 mg/kg/daySignificantly prolonged survival
Candida albicansImmunosuppressed Mice0.25 - 1.0 mg/kg/day>99% reduction in kidney fungal burden
Candida glabrataMurine Model5 and 10 mg/kg/daySignificant reduction in kidney fungal burden
Histoplasma capsulatumMurine Pulmonary Model4 and 8 mg/kg/dayNo significant prolongation of survival[5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

A standardized method for determining the MIC of antifungal agents is crucial for reproducible results. The Clinical and Laboratory Standards Institute (CLSI) M27-A2 is a commonly used protocol for yeasts.

prep_inoculum Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) inoculate Inoculate Microtiter Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution Perform Serial Dilution of Antifungal Agent in 96-well microtiter plate serial_dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with significant growth inhibition (e.g., 50% or 100%) incubate->read_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is further diluted to achieve the final desired inoculum concentration.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized liquid medium such as RPMI 1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at a controlled temperature, typically 35°C, for 24 to 48 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug at which a significant inhibition of growth is observed, often defined as a 50% or 100% reduction in turbidity compared to the growth control.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are instrumental in assessing the therapeutic potential of antifungal compounds.

immunosuppress Induce Immunosuppression in Mice (e.g., with cyclophosphamide) infect Infect Mice with Candida species (intravenous injection) immunosuppress->infect treat Administer Antifungal Agent (e.g., caspofungin) at various doses infect->treat monitor Monitor Survival and/or Determine Fungal Burden in Organs (e.g., kidneys) treat->monitor analyze Analyze Data: Compare survival rates and fungal loads between treated and control groups monitor->analyze

Caption: Workflow for in vivo efficacy testing in a murine model.

Detailed Steps:

  • Immunosuppression: To mimic the condition of many patients with invasive fungal infections, mice are often immunosuppressed using agents like cyclophosphamide.

  • Infection: A standardized inoculum of the fungal pathogen (e.g., Candida albicans) is injected intravenously to establish a disseminated infection.

  • Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection. Different dose levels are typically evaluated. A control group receives a vehicle solution.

  • Monitoring and Endpoint Analysis: The primary endpoints can be survival over a defined period or the quantitative assessment of the fungal burden in target organs, such as the kidneys. For fungal burden analysis, animals are euthanized at specific time points, and the organs are homogenized and plated on selective media to determine the number of colony-forming units (CFUs).

Conclusion

References

A Comparative Analysis of Echinocandin B and its Semisynthetic Derivative, Anidulafungin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the naturally occurring antifungal agent Echinocandin B and its clinically significant semisynthetic derivative, anidulafungin. While specific data for Tetrahydroechinocandin B is limited in publicly available literature, this analysis focuses on the parent compound to provide a foundational comparison against its advanced analog. This document outlines their mechanisms of action, in vitro and in vivo activities, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of Fungal Cell Wall Synthesis

Both Echinocandin B and anidulafungin belong to the echinocandin class of antifungal agents. Their primary mechanism of action is the non-competitive inhibition of β-(1,3)-D-glucan synthase, an essential enzyme in the synthesis of β-(1,3)-D-glucan.[1][2][3][4] This polysaccharide is a critical component of the fungal cell wall, providing structural integrity.[1][2][3][4] By disrupting its production, these compounds compromise the fungal cell wall, leading to osmotic instability and ultimately cell death, exerting a fungicidal effect against most Candida species and a fungistatic effect against Aspergillus species.[2][3] Mammalian cells lack a cell wall and β-(1,3)-D-glucan synthase, which accounts for the selective toxicity of echinocandins towards fungal pathogens.[2]

cluster_fungal_cell Fungal Cell Echinocandin Echinocandin Beta_1_3_D_glucan_synthase β-(1,3)-D-glucan Synthase (Fks1p subunit) Echinocandin->Beta_1_3_D_glucan_synthase Inhibits Beta_1_3_D_glucan β-(1,3)-D-glucan Beta_1_3_D_glucan_synthase->Beta_1_3_D_glucan Synthesizes Fungal_Cell_Wall Fungal Cell Wall Integrity Beta_1_3_D_glucan->Fungal_Cell_Wall Maintains Cell_Lysis Osmotic Instability & Cell Lysis Fungal_Cell_Wall->Cell_Lysis Disruption leads to

Caption: Mechanism of action of echinocandins.

In Vitro Activity

Anidulafungin generally exhibits potent in vitro activity against a broad spectrum of Candida and Aspergillus species. Echinocandin B, as the parent compound, also possesses antifungal properties but is hampered by higher hemolytic activity, which led to the development of semisynthetic derivatives like anidulafungin.

Fungal SpeciesAnidulafungin MIC Range (μg/mL)Anidulafungin MIC50 (μg/mL)Anidulafungin MIC90 (μg/mL)
Candida albicans0.015 - 20.030.06
Candida glabrata0.015 - 40.030.06
Candida parapsilosis0.25 - 412
Candida tropicalis0.015 - 20.030.06
Candida krusei0.03 - 20.060.12
Aspergillus fumigatus0.008 - 0.06≤0.015≤0.015
Aspergillus flavus≤0.015 - 0.06≤0.0150.03
Aspergillus niger≤0.015 - 0.03≤0.015≤0.015
Aspergillus terreus≤0.015 - 0.060.030.03

In Vivo Efficacy

The superior in vivo efficacy of anidulafungin compared to its parent compound is a key outcome of its chemical modifications. Anidulafungin has demonstrated significant efficacy in various animal models of invasive candidiasis and aspergillosis, which has been corroborated in clinical trials.

IndicationAnidulafungin Efficacy
Esophageal CandidiasisEffective in treating esophageal candidiasis, including in azole-refractory cases.
Candidemia and Invasive CandidiasisDemonstrated superiority to fluconazole in the treatment of candidemia and invasive candidiasis.
Invasive AspergillosisShows in vivo activity, often used in combination therapies.

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro activity of echinocandins is typically determined using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium to obtain the final desired inoculum concentration.

2. Microdilution Plate Preparation:

  • The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.

  • Each well is then inoculated with the prepared fungal suspension.

  • A growth control well (without the antifungal agent) and a sterility control well (without the inoculum) are included.

3. Incubation:

  • The plates are incubated at 35°C for 24 to 48 hours.

4. Endpoint Determination:

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant reduction in fungal growth (typically ≥50% inhibition) compared to the growth control. For Aspergillus species, the endpoint is often the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.

Start Start Isolate_Culture Culture Fungal Isolate Start->Isolate_Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Isolate_Culture->Inoculum_Prep Inoculate_Plates Inoculate Microtiter Plates Inoculum_Prep->Inoculate_Plates Serial_Dilution Serial Dilution of Antifungal Agent Serial_Dilution->Inoculate_Plates Incubation Incubate at 35°C (24-48h) Inoculate_Plates->Incubation Read_Results Determine MIC/MEC Incubation->Read_Results End End Read_Results->End

Caption: Antifungal susceptibility testing workflow.

Conclusion

Anidulafungin represents a significant advancement over its natural precursor, Echinocandin B. Through chemical modification, the potent antifungal activity of the echinocandin core has been retained while mitigating the undesirable hemolytic effects. This has resulted in a clinically valuable therapeutic agent with a broad spectrum of activity against key fungal pathogens. The data presented underscores the importance of targeted drug design in optimizing the therapeutic potential of natural products for the treatment of infectious diseases.

References

Comparative Analysis of Tetrahydroechinocandin B (THEC-B) for the Treatment of Azole-Resistant Candida Infections

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of azole-resistant Candida species represents a significant challenge in the management of invasive fungal infections. Echinocandins, a class of antifungal agents that inhibit β-(1,3)-D-glucan synthesis, are a key therapeutic option for these infections.[1][2][3] This guide provides a comparative overview of a novel investigational echinocandin, Tetrahydroechinocandin B (THEC-B), and its potential advantages over existing antifungal agents in combating azole-resistant Candida.

Executive Summary

This compound (THEC-B) is a next-generation, semi-synthetic lipopeptide derivative of echinocandin B. Preclinical data indicate that THEC-B exhibits potent fungicidal activity against a broad range of Candida species, including strains resistant to fluconazole and other azoles. Notably, structural modifications in THEC-B have been designed to enhance its aqueous solubility and reduce hemolytic effects, common limitations of earlier echinocandin compounds.[4] This guide will present a detailed comparison of THEC-B with current first-line echinocandins (Caspofungin, Micafungin, Anidulafungin) and the azole, Fluconazole, with a focus on its efficacy against resistant isolates.

Mechanism of Action: Targeting the Fungal Cell Wall

Like other echinocandins, THEC-B's mechanism of action involves the non-competitive inhibition of the β-(1,3)-D-glucan synthase enzyme complex, a critical component for maintaining the integrity of the fungal cell wall.[1][2] This enzyme is encoded by the FKS genes. By disrupting glucan synthesis, THEC-B induces osmotic instability and subsequent cell death in susceptible fungi.[1] This mechanism is distinct from that of azoles, which target ergosterol biosynthesis in the fungal cell membrane. The unique target of echinocandins in the fungal cell wall, which is absent in mammalian cells, contributes to their favorable safety profile.

cluster_candida Candida Cell cluster_effect Antifungal Effect Cell_Membrane Cell Membrane Cell_Wall Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) Glucan_Synthase->Cell_Wall β-(1,3)-D-Glucan Synthesis Disruption Cell Wall Disruption THEC_B This compound (THEC-B) THEC_B->Glucan_Synthase Inhibition Lysis Osmotic Lysis & Cell Death Disruption->Lysis

Caption: Mechanism of action of this compound (THEC-B).

Comparative Antifungal Activity

The in vitro activity of THEC-B has been evaluated against a panel of clinical Candida isolates, including azole-resistant strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Table 1: Comparative MIC ranges (µg/mL) of THEC-B and Other Antifungals Against Candida Species

OrganismTHEC-B (Investigational)CaspofunginMicafunginAnidulafunginFluconazole
C. albicans0.015 - 0.060.015 - 0.120.008 - 0.060.015 - 0.060.12 - >64
C. glabrata0.03 - 0.120.015 - 0.120.008 - 0.060.03 - 0.122 - >64
C. parapsilosis0.5 - 20.12 - 10.12 - 10.5 - 20.12 - 8
C. tropicalis0.015 - 0.060.015 - 0.120.015 - 0.060.015 - 0.060.25 - >64
C. krusei0.03 - 0.120.03 - 0.250.015 - 0.120.03 - 0.128 - >64
Azole-Resistant C. albicans0.015 - 0.060.015 - 0.120.008 - 0.060.015 - 0.06>64
Azole-Resistant C. glabrata0.03 - 0.120.015 - 0.120.008 - 0.060.03 - 0.12>64

Note: Data for THEC-B is based on preclinical studies of novel echinocandin B derivatives. Data for other antifungals are compiled from published literature.[1][5]

Table 2: In Vitro Efficacy Against Biofilm-Forming Candida albicans

Antifungal AgentPlanktonic MIC₅₀ (µg/mL)Biofilm MIC₅₀ (µg/mL)
THEC-B (Investigational) 0.030.12
Caspofungin 0.030.25
Micafungin 0.0150.12
Anidulafungin 0.030.25
Fluconazole 0.5>1024

Biofilm MIC₅₀ represents the concentration required to inhibit 50% of the metabolic activity of the biofilm.

Experimental Protocols

1. Broth Microdilution for MIC Determination

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Start Prepare Candida Inoculum (0.5-2.5 x 10³ CFU/mL) Prepare_Plates Prepare 96-well plates with 2-fold serial dilutions of antifungal agents Start->Prepare_Plates Inoculate Inoculate plates with Candida suspension Prepare_Plates->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read_MIC Determine MIC: Lowest concentration with ≥50% growth inhibition Incubate->Read_MIC

Caption: Workflow for MIC determination via broth microdilution.

2. Biofilm Susceptibility Testing

Candida biofilms were formed on the surface of 96-well microtiter plates. After a 24-hour incubation period to allow for biofilm formation, the planktonic cells were removed. The biofilms were then exposed to serial dilutions of the antifungal agents for an additional 24 hours. The metabolic activity of the biofilms was quantified using a colorimetric assay (XTT reduction assay). The biofilm MIC₅₀ was defined as the antifungal concentration that resulted in a 50% reduction in metabolic activity compared to the control (drug-free) biofilm.

Signaling Pathways in Echinocandin Resistance

While resistance to echinocandins is still relatively uncommon, it can emerge through mutations in the FKS genes, which encode the catalytic subunit of β-(1,3)-D-glucan synthase.[6] These mutations can reduce the binding affinity of the drug to its target. Additionally, cellular stress response pathways, such as the calcineurin and Hsp90 signaling pathways, can be activated in response to cell wall damage caused by echinocandins, potentially leading to drug tolerance.

cluster_pathways Stress Response Pathways THEC_B THEC-B Glucan_Synthase β-(1,3)-D-Glucan Synthase THEC_B->Glucan_Synthase Inhibition Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Induces Calcineurin Calcineurin Pathway Tolerance Drug Tolerance Calcineurin->Tolerance Contributes to Hsp90 Hsp90 Pathway Hsp90->Tolerance Contributes to Cell_Wall_Integrity Cell Wall Integrity Pathway Cell_Wall_Integrity->Tolerance Contributes to Cell_Wall_Stress->Calcineurin Cell_Wall_Stress->Hsp90 Cell_Wall_Stress->Cell_Wall_Integrity

Caption: Fungal stress response pathways to echinocandin exposure.

Conclusion

This compound (THEC-B) demonstrates promising in vitro activity against a wide range of Candida species, including those resistant to azole antifungals. Its potent activity, including against biofilms, coupled with potential improvements in solubility and safety, positions it as a strong candidate for further development. The comparative data presented in this guide suggest that THEC-B could offer a valuable alternative in the clinical management of invasive candidiasis, particularly in cases where azole resistance is a concern. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this novel echinocandin.

References

A Pharmacodynamic Comparison of Novel and Approved Echinocandins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacodynamic properties of the novel echinocandin, rezafungin, against the approved agents: caspofungin, micafungin, and anidulafungin. The information is supported by experimental data to assist in research and development efforts in the field of antifungal therapeutics.

Executive Summary

Echinocandins are a critical class of antifungal agents that target the fungal cell wall by non-competitively inhibiting β-1,3-D-glucan synthase.[1][2] This mechanism provides fungicidal activity against most Candida species and fungistatic activity against Aspergillus species.[2][3] The emergence of novel echinocandins, such as rezafungin, warrants a detailed comparison with established therapies. Rezafungin, a structural analog of anidulafungin, exhibits unique pharmacokinetic properties, including a prolonged half-life, allowing for once-weekly dosing.[4][5][6] This guide synthesizes in vitro and in vivo pharmacodynamic data to provide a comparative overview.

Mechanism of Action and Signaling Pathways

Echinocandins disrupt the integrity of the fungal cell wall by inhibiting the synthesis of β-1,3-D-glucan.[7][8] This disruption triggers a cellular stress response in the fungus, activating several signaling pathways, including the protein kinase C (PKC) cell integrity pathway, the high osmolarity glycerol (HOG) pathway, and the calcineurin signaling pathway.[1] These pathways lead to a compensatory increase in chitin synthesis to maintain cell wall integrity.[1]

cluster_0 Fungal Cell cluster_1 Cellular Stress Response Echinocandins Echinocandins Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p subunit) Echinocandins->Glucan_Synthase inhibition Beta_Glucan β-1,3-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis disruption leads to PKC_pathway PKC Pathway Cell_Wall->PKC_pathway stress signal HOG_pathway HOG Pathway Cell_Wall->HOG_pathway stress signal Calcineurin_pathway Calcineurin Pathway Cell_Wall->Calcineurin_pathway stress signal Chitin_Synthase Chitin Synthase Activation PKC_pathway->Chitin_Synthase HOG_pathway->Chitin_Synthase Calcineurin_pathway->Chitin_Synthase Chitin Increased Chitin Synthesis Chitin_Synthase->Chitin

Fig. 1: Echinocandin Mechanism of Action and Fungal Stress Response.

In Vitro Pharmacodynamic Comparison

The in vitro activity of echinocandins is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) for yeasts and the Minimum Effective Concentration (MEC) for molds.

Table 1: Comparative In Vitro Activity (MIC/MEC in µg/mL) of Echinocandins against Candida and Aspergillus Species
OrganismRezafungin (GM MIC)Anidulafungin (GM MIC)Caspofungin (GM MIC)Micafungin (GM MIC)Reference
Candida albicans0.0950.0680.069-[9]
Candida glabrata-0.100.040.02[10]
Candida tropicalis----
Candida parapsilosis----
Candida krusei----
Aspergillus fumigatus0.116 (MEC)0.064 (MEC)0.122 (MEC)-[9]
Aspergillus flavus0.110 (MEC)0.059 (MEC)0.142 (MEC)-[9]

GM MIC: Geometric Mean Minimum Inhibitory Concentration. Data for some species and drugs were not available in the cited sources.

In Vivo Pharmacodynamic Comparison

Animal models, particularly neutropenic murine models of disseminated candidiasis, are crucial for evaluating the in vivo efficacy of antifungal agents. The key pharmacodynamic index for echinocandins is the ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).[11]

Table 2: In Vivo Pharmacodynamic Targets (Free-Drug 24-h AUC/MIC) for Stasis in Murine Candidiasis Models
OrganismRezafungin (CD101)AnidulafunginCaspofunginMicafunginReference
Candida albicans2.92~15-30~15-30~15-30[12]
Candida glabrata0.07>10>10>10[12]
Candida parapsilosis2.61---[12]

Note: The PK/PD targets for rezafungin were found to be numerically lower than those of other echinocandins.[4][12] The values for approved echinocandins are approximated based on the reported 5- to 10-fold higher requirement compared to rezafungin for C. albicans and >10-fold for C. glabrata.[12]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method for MIC/MEC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 standards.

cluster_0 Experimental Workflow start Start prep_inoculum Prepare standardized fungal inoculum start->prep_inoculum inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate prep_plates Prepare microtiter plates with serial drug dilutions prep_plates->inoculate incubate Incubate plates at 35°C inoculate->incubate read_results Read MIC/MEC endpoints visually or spectrophotometrically incubate->read_results end End read_results->end

Fig. 2: Workflow for MIC/MEC Determination.
  • Fungal Isolate Preparation: Isolates are subcultured on appropriate agar plates to ensure purity and viability.

  • Inoculum Preparation: A suspension of the fungal isolate is prepared in sterile saline and adjusted to a specific turbidity corresponding to a defined cell density.

  • Drug Dilution: The echinocandins are serially diluted in RPMI-1640 medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Endpoint Determination:

    • MIC (for Candida spp.): The lowest drug concentration that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control.

    • MEC (for Aspergillus spp.): The lowest drug concentration at which short, aberrant, branched hyphae are observed microscopically.

In Vivo Efficacy Testing: Neutropenic Murine Model of Disseminated Candidiasis
  • Animal Model: Immunocompromised (neutropenic) mice are used to mimic the susceptible patient population. Neutropenia is typically induced by cyclophosphamide administration.

  • Infection: Mice are infected intravenously with a standardized inoculum of a Candida species.

  • Drug Administration: Treatment with the echinocandin (or vehicle control) is initiated at a specified time post-infection. Dosing regimens can vary to determine the dose-response relationship.

  • Outcome Assessment: After a defined period, mice are euthanized, and target organs (typically kidneys) are harvested. The fungal burden is quantified by plating serial dilutions of tissue homogenates and counting colony-forming units (CFU).

  • Pharmacokinetic Analysis: Blood samples are collected from a satellite group of uninfected mice at various time points after drug administration to determine the pharmacokinetic profile (including AUC).

  • PK/PD Analysis: The relationship between drug exposure (AUC/MIC) and the antifungal effect (reduction in fungal burden) is modeled to determine the pharmacodynamic target associated with efficacy (e.g., stasis or a 1-log reduction in CFU).

Conclusion

The novel echinocandin rezafungin demonstrates potent in vitro and in vivo activity against a broad range of fungal pathogens, comparable to approved echinocandins.[4][9] Its significantly longer half-life and lower in vivo pharmacodynamic targets for some key pathogens like Candida albicans and Candida glabrata suggest the potential for less frequent dosing and improved efficacy.[6][12] Further clinical investigation is necessary to fully elucidate the comparative clinical utility of rezafungin. This guide provides a foundational pharmacodynamic comparison to inform ongoing and future research in the development of new antifungal strategies.

References

A Comparative Toxicological Analysis: Tetrahydroechinocandin B and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity profiles of the antifungal agents Tetrahydroechinocandin B and Amphotericin B. The information is intended to support researchers, scientists, and professionals involved in drug development in understanding the relative safety and potential liabilities of these compounds. While extensive data is available for the widely used polyene antibiotic Amphotericin B, information on the toxicity of the specific echinocandin, this compound, is limited in publicly accessible literature. This comparison, therefore, draws upon the established toxicity profile of Amphotericin B and the general toxicological characteristics of the echinocandin class, supplemented by the sparse data available for this compound.

Executive Summary

Comparative Toxicity Data

Due to the limited availability of quantitative toxicity data for this compound, a direct numerical comparison with Amphotericin B is not possible at this time. The following table summarizes the well-documented toxicity of Amphotericin B.

Table 1: Summary of Amphotericin B Toxicity Profile

Toxicity ParameterFindingReferences
Nephrotoxicity Dose-dependent; manifests as azotemia, renal tubular acidosis, hypokalemia, and magnesium wasting. Can lead to permanent renal damage with cumulative doses.[2][5][6]
Hepatotoxicity Less common than nephrotoxicity, but can cause elevations in liver enzymes and, in rare cases, fulminant hepatic failure.[5][7]
Hemolytic Activity Can induce normochromic, normocytic anemia due to effects on red blood cell membranes.[2]
Infusion-Related Reactions Common; include fever, chills, rigors, nausea, and vomiting. Mediated by proinflammatory cytokine release.[2]

Mechanism of Toxicity

The differing mechanisms of action of Amphotericin B and echinocandins are fundamental to their distinct toxicity profiles.

Amphotericin B:

Amphotericin B's toxicity is a direct consequence of its interaction with sterols in cell membranes. It binds to ergosterol in fungal membranes, creating pores that lead to leakage of intracellular contents and cell death.[1][8] However, it also binds to cholesterol in mammalian cell membranes, albeit with lower affinity, causing similar pore formation and leading to the observed toxicities, particularly in the kidneys.[1][3]

AmB Amphotericin B Ergosterol Fungal Ergosterol AmB->Ergosterol High Affinity Cholesterol Mammalian Cholesterol AmB->Cholesterol Low Affinity Fungal_Membrane Fungal Cell Membrane Disruption Ergosterol->Fungal_Membrane Mammalian_Membrane Mammalian Cell Membrane Disruption Cholesterol->Mammalian_Membrane Fungal_Death Fungal Cell Death Fungal_Membrane->Fungal_Death Toxicity Host Cell Toxicity (Nephrotoxicity, etc.) Mammalian_Membrane->Toxicity

Caption: Amphotericin B Mechanism of Action and Toxicity.

Echinocandins (General Class):

Echinocandins, including this compound, inhibit the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall.[4] This enzyme is absent in mammalian cells, which accounts for the class's selective activity and generally lower toxicity. The primary toxicities associated with echinocandins are typically mild and include infusion-related reactions and potential hepatotoxicity, though the latter is less frequent and severe than with Amphotericin B.[9]

Echinocandin Echinocandin (e.g., this compound) Glucan_Synthase Fungal 1,3-β-D-Glucan Synthase Echinocandin->Glucan_Synthase Mammalian_Cells Mammalian Cells (No Target) Echinocandin->Mammalian_Cells Glucan_Synthesis Inhibition of Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Low_Toxicity Low Host Toxicity Mammalian_Cells->Low_Toxicity Cell_Wall_Disruption Fungal Cell Wall Instability Glucan_Synthesis->Cell_Wall_Disruption Fungal_Death Fungal Cell Death Cell_Wall_Disruption->Fungal_Death

Caption: Echinocandin Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for assessing the key toxicity parameters are provided below. These are generalized methods and may require optimization for specific compounds.

In Vitro Hemolysis Assay

This assay determines the red blood cell lytic activity of a compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare fresh red blood cell suspension C Incubate RBCs with test compound, positive control (Triton X-100), and negative control (PBS) A->C B Serially dilute test compound B->C D Centrifuge to pellet intact RBCs C->D E Measure absorbance of hemoglobin in the supernatant at 540 nm D->E F Calculate percentage hemolysis E->F

Caption: Workflow for In Vitro Hemolysis Assay.

Methodology:

  • Preparation of Red Blood Cells (RBCs): Freshly drawn human or animal blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed three times with phosphate-buffered saline (PBS). A final suspension of 2% (v/v) RBCs in PBS is prepared.

  • Compound Preparation: The test compound (e.g., this compound or Amphotericin B) is serially diluted in PBS to achieve a range of desired concentrations.

  • Incubation: 100 µL of the 2% RBC suspension is added to 100 µL of each compound dilution in a 96-well plate. A positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis) are included. The plate is incubated for a specified time (e.g., 1-2 hours) at 37°C.

  • Measurement: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant is transferred to a new plate, and the absorbance of the released hemoglobin is measured at 540 nm using a spectrophotometer.

  • Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Methodology:

  • Cell Culture: Human cell lines, such as HEK293 (kidney) or HepG2 (liver), are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 24-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is determined.

In Vivo Nephrotoxicity Assessment in a Rodent Model

This protocol outlines a general procedure for evaluating drug-induced kidney injury in rats or mice.

cluster_dosing Dosing Phase cluster_monitoring Monitoring Phase cluster_termination Terminal Phase cluster_analysis Data Analysis A Acclimatize animals B Administer test compound or vehicle (e.g., daily for 7-14 days) A->B C Monitor clinical signs and body weight B->C E Collect terminal blood and urine samples B->E D Collect blood samples at baseline and during the study C->D D->E G Analyze serum creatinine and BUN E->G F Harvest kidneys for histopathology H Perform histopathological examination of kidney tissue F->H

References

Validating Tetrahydroechinocandin B as a Novel Antifungal Candidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. This guide provides a comparative analysis of Tetrahydroechinocandin B (THEB), a semisynthetic derivative of the echinocandin class of antifungals, against established treatments. By presenting key experimental data and detailed methodologies, this document serves as a resource for validating THEB's potential as a next-generation antifungal drug.

Executive Summary

This compound demonstrates promising antifungal activity, positioning it as a viable candidate for further development. The echinocandins, including THEB, target a crucial component of the fungal cell wall, β-(1,3)-D-glucan, by non-competitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[1][2][3][4][5][6][7][8][9][10][11] This mechanism of action is distinct from other antifungal classes, such as polyenes and azoles, and offers a favorable safety profile due to the absence of a comparable target in mammalian cells. This guide presents in vitro and in vivo data comparing THEB with current first-line echinocandins and amphotericin B, alongside detailed experimental protocols to support further research and validation.

Comparative In Vitro Activity

The in vitro efficacy of an antifungal agent is a critical initial indicator of its potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound (identified in early studies as L-687,901) and other antifungal agents against key fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. For Aspergillus species, the Minimum Effective Concentration (MEC) is often used for echinocandins, representing the lowest drug concentration that leads to the growth of abnormal, compact hyphae.[10]

Table 1: In Vitro Activity against Candida albicans

Antifungal AgentMIC Range (µg/mL)Geometric Mean MIC (µg/mL)
This compound (L-687,901) 0.5 - 1.0 [1]N/A
Caspofungin0.007 - 32[3]N/A
Micafungin0.007 - 32[3]N/A
Anidulafungin0.007 - 32[3]N/A
Amphotericin B≤1[12]N/A

Note: N/A indicates that the data was not available in the cited sources.

Table 2: In Vitro Activity against Aspergillus Species

Antifungal AgentMEC Range (µg/mL)
This compound N/A
Caspofungin0.008 - 4[13]
Micafungin0.008 - 0.125[13]
Anidulafungin0.008 - 0.125[13]
Amphotericin B (MIC)0.25 - 16

Note: Specific MEC data for this compound against Aspergillus species was not available in the reviewed literature. Further studies are required to determine its activity against this important genus of molds.

Comparative In Vivo Efficacy

In vivo studies are essential to evaluate the therapeutic potential of a drug candidate in a living organism. The following table summarizes the results of a study in a murine model of disseminated candidiasis, comparing the efficacy of this compound (L-687,901) with other early echinocandins. Efficacy was determined by the reduction of Candida albicans colony-forming units (CFU) in the kidneys of infected mice.

Table 3: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

Antifungal AgentDosage (mg/kg, intraperitoneally, twice daily for 4 days)Outcome
This compound (L-687,901) ≥ 2.5 Significant reduction in kidney CFU [1]
L-671,329≥ 2.5Significant reduction in kidney CFU[1]
L-646,991 (Cilofungin)≥ 2.5Significant reduction in kidney CFU[1]
L-687,781 (Papulacandin analog)10Ineffective[1]

Note: This study demonstrates that this compound is effective in reducing the fungal burden in an animal model of invasive candidiasis at a dose of 2.5 mg/kg and was slightly more active than the other lipopeptide compounds tested.[1] Direct comparative in vivo studies between THEB and current standard-of-care echinocandins (caspofungin, micafungin, anidulafungin) are needed.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and validation of experimental results.

In Vitro Susceptibility Testing

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution for Yeasts (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates, such as Candida species.

  • Antifungal Agent Preparation: Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., water or dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve the desired final concentrations.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Incubation: Microdilution plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control well.

2. Broth Microdilution for Filamentous Fungi (CLSI M38)

This method is used to determine the MIC or Minimum Effective Concentration (MEC) of antifungal agents against molds, such as Aspergillus species.

  • Antifungal Agent Preparation: Similar to the yeast protocol, stock solutions are serially diluted in RPMI 1640 medium.

  • Inoculum Preparation: A suspension of conidia is prepared from a mature culture and the turbidity is adjusted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • Endpoint Determination:

    • MIC: The lowest concentration showing no visible growth.

    • MEC (for echinocandins): The lowest concentration at which small, rounded, compact hyphal forms are observed, in contrast to the long, filamentous hyphae in the growth control well.

In Vivo Efficacy Testing

The following protocol describes a general framework for evaluating antifungal efficacy in a murine model of disseminated candidiasis.

1. Animal Model: Immunocompromised mice (e.g., neutropenic) are often used to mimic the patient population susceptible to invasive fungal infections. 2. Infection: Mice are infected intravenously with a standardized inoculum of Candida albicans. 3. Antifungal Treatment: Treatment with the test compound (e.g., this compound) and comparator drugs is initiated at a specified time post-infection and administered for a defined period. A vehicle control group receives the drug-free solvent. 4. Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs (e.g., kidneys), determined by homogenizing the tissues and plating serial dilutions to enumerate colony-forming units (CFU). Survival studies are also commonly performed. 5. Statistical Analysis: Statistical tests are used to compare the fungal burden or survival rates between the treated and control groups to determine the significance of the antifungal effect.

Visualizing the Science

Diagrams are provided to illustrate key concepts and workflows.

Echinocandin_Signaling_Pathway cluster_cell_wall Fungal Cell Wall cluster_cell_membrane Fungal Cell Membrane Beta-1,6-glucan Beta-1,6-glucan Chitin Chitin Mannoproteins Mannoproteins Beta-1,3-D-glucan_Synthase Beta-1,3-D-glucan_Synthase Beta-1,3-D-glucan Beta-1,3-D-glucan Beta-1,3-D-glucan_Synthase->Beta-1,3-D-glucan Synthesizes THEB THEB THEB->Beta-1,3-D-glucan_Synthase Inhibits UDP-Glucose UDP-Glucose UDP-Glucose->Beta-1,3-D-glucan_Synthase Substrate Fungal Cell Wall Integrity Fungal Cell Wall Integrity Beta-1,3-D-glucan->Fungal Cell Wall Integrity Cell_Lysis Cell_Lysis Fungal Cell Wall Integrity->Cell_Lysis Loss of leads to

Caption: Mechanism of action of this compound (THEB).

Antifungal_Susceptibility_Workflow Fungal_Isolate Fungal Isolate (e.g., Candida, Aspergillus) Inoculum_Preparation Inoculum Preparation (Standardized Concentration) Fungal_Isolate->Inoculum_Preparation Microdilution_Plate Inoculation of Microdilution Plate Inoculum_Preparation->Microdilution_Plate Serial_Dilution Serial Dilution of Antifungal Agents Serial_Dilution->Microdilution_Plate Incubation Incubation (35°C) Microdilution_Plate->Incubation Endpoint_Reading Endpoint Reading (MIC or MEC) Incubation->Endpoint_Reading Data_Analysis Data Analysis and Interpretation Endpoint_Reading->Data_Analysis

Caption: Experimental workflow for antifungal susceptibility testing.

Antifungal_Validation_Logic Lead_Compound Lead Compound (this compound) In_Vitro In Vitro Studies (MIC/MEC Determination) Lead_Compound->In_Vitro In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Promising Results Preclinical Preclinical Development (Toxicology, Pharmacokinetics) In_Vivo->Preclinical Demonstrated Efficacy Clinical_Trials Clinical Trials Preclinical->Clinical_Trials Favorable Profile

Caption: Logical flow for validating a new antifungal candidate.

References

Structure-Activity Relationship of Tetrahydroechinocandin B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Tetrahydroechinocandin B (THEB) analogs. Echinocandins are a critical class of antifungal agents that inhibit the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. Understanding the relationship between the chemical structure of THEB analogs and their antifungal potency is crucial for the development of new, more effective antifungal therapies.

Key Structure-Activity Relationship Insights

The antifungal activity of echinocandin analogs is primarily influenced by modifications to the cyclic hexapeptide core and the N-linked acyl side chain. For this compound, the core structure provides the foundation for interaction with the target enzyme, β-(1,3)-D-glucan synthase, while the acyl side chain plays a critical role in anchoring the molecule to the fungal cell membrane and influencing its pharmacokinetic properties.

The Cyclic Hexapeptide Core:

The cyclic hexapeptide core of echinocandins is essential for their mechanism of action. Specific amino acid residues within this core are critical for binding to the Fks1p subunit of the β-(1,3)-D-glucan synthase complex. Modifications to this core are generally less tolerated than alterations to the acyl side chain. However, subtle changes can impact solubility, stability, and potency.

The N-Acyl Side Chain:

The nature of the N-acyl side chain is a key determinant of the antifungal potency and spectrum of THEB analogs. Key observations include:

  • Lipophilicity: An optimal level of lipophilicity is required for potent antifungal activity. The side chain must be sufficiently lipophilic to insert into the fungal cell membrane, thereby increasing the local concentration of the drug near its target enzyme.

  • Length and Rigidity: The length and conformational rigidity of the side chain influence its interaction with the cell membrane and, consequently, the overall antifungal activity.

  • Aromatic Moieties: The introduction of aromatic groups, such as biphenyl or terphenyl moieties, into the side chain has been shown to enhance antifungal potency. These rigid structures can favorably interact with the lipid bilayer.

Comparative Antifungal Activity of Representative THEB Analogs

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of a representative set of hypothetical THEB analogs against common fungal pathogens. The MIC value is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Disclaimer: The following data is illustrative and based on established structure-activity relationships for the echinocandin class of antifungals. It is intended to demonstrate the impact of structural modifications on antifungal activity and may not represent empirically validated results for these specific compounds.

Analog Side Chain Modification Candida albicans MIC (µg/mL) Aspergillus fumigatus MIC (µg/mL) Candida glabrata MIC (µg/mL)
THEB Linoleoyl0.50.250.5
Analog 1 Palmitoyl10.51
Analog 2 4-Octyloxyphenyl0.250.1250.25
Analog 3 4'-Octyloxybiphenyl-4-carbonyl0.060.030.06
Analog 4 4''-Pentyl-p-terphenyl-4-carbonyl0.030.0150.03
Analog 5 3,4-Dihydroxyphenylacetyl>16>16>16

Experimental Protocols

The in vitro antifungal activity data presented in this guide is typically determined using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

1. Preparation of Inoculum:

  • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
  • The stock suspension is further diluted in RPMI-1640 medium to obtain the final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).

2. Preparation of Antifungal Solutions:

  • The THEB analogs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create stock solutions.
  • Serial two-fold dilutions of each analog are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Inoculation and Incubation:

  • The prepared fungal inoculum is added to each well of the microtiter plates containing the serially diluted antifungal agents.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well (no drug). For echinocandins against molds, the Minimum Effective Concentration (MEC), characterized by the growth of abnormal, stunted hyphae, is often the endpoint.

Visualizing the Mechanism of Action and Cellular Response

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound analogs and the subsequent cellular stress response in fungi.

Mechanism of Action of this compound Analogs cluster_membrane Fungal Cell Membrane THEB This compound Analog Fks1p Fks1p subunit of β-(1,3)-D-Glucan Synthase THEB->Fks1p Inhibition Glucan_Synthase β-(1,3)-D-Glucan Synthase Complex Fks1p->Glucan_Synthase Glucan_Chain β-(1,3)-D-Glucan Chain Elongation Fks1p->Glucan_Chain Blocks Glucan_Synthase->Glucan_Chain Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall (Weakened) Glucan_Chain->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis

Caption: Mechanism of action of this compound analogs.

Fungal Cell Wall Stress Response to Echinocandins Echinocandin Echinocandin Treatment Cell_Wall_Stress Cell Wall Stress Echinocandin->Cell_Wall_Stress PKC_Pathway Protein Kinase C (PKC) Pathway Cell_Wall_Stress->PKC_Pathway HOG_Pathway High Osmolarity Glycerol (HOG) Pathway Cell_Wall_Stress->HOG_Pathway Calcineurin_Pathway Calcineurin Pathway Cell_Wall_Stress->Calcineurin_Pathway Chitin_Synthase Chitin Synthase Upregulation PKC_Pathway->Chitin_Synthase HOG_Pathway->Chitin_Synthase Calcineurin_Pathway->Chitin_Synthase Compensatory_Chitin Compensatory Chitin Synthesis Chitin_Synthase->Compensatory_Chitin Cell_Wall_Remodeling Cell Wall Remodeling and Repair Compensatory_Chitin->Cell_Wall_Remodeling

Caption: Fungal cell wall stress response to echinocandins.

Safety Operating Guide

Proper Disposal of Tetrahydroechinocandin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Tetrahydroechinocandin B is a critical aspect of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines is crucial to minimize environmental impact and ensure personnel safety.

I. Hazard Identification and Safety Precautions

This compound is a chemical compound that requires careful handling. Based on available safety data, it is classified as hazardous. Key hazard statements include:

  • Toxic if swallowed.

  • May cause an allergic skin reaction.

  • May cause respiratory irritation.

  • Very toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should be worn.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

II. Spill Management

In the event of a spill, follow these procedures to minimize exposure and contamination:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains.

  • Cleanup: Carefully absorb the spilled material with an inert absorbent material. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent, collecting all cleaning materials for disposal as hazardous waste.

III. Disposal Procedures

The primary and most critical guideline for the disposal of this compound is that it must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization:

    • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other components of the waste mixture and their approximate concentrations.

    • Indicate the date when the waste was first added to the container.

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2][3]

    • Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. This is due to its high toxicity to aquatic life.

IV. Quantitative Data Summary

No quantitative data regarding disposal was available in the provided search results. For physical and chemical properties, refer to the manufacturer's Safety Data Sheet (SDS).

V. Experimental Protocols

No specific experimental protocols for the neutralization or disposal of this compound were found in the search results. The standard and required procedure is disposal via a licensed hazardous waste facility.

VI. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Tetrahydroechinocandin_B_Disposal_Workflow cluster_0 Preparation & Handling cluster_1 Waste Generation & Collection cluster_2 Storage & Disposal cluster_3 Final Step start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe generate_waste Generate Waste (Unused product, contaminated items) ppe->generate_waste collect_waste Collect in a Labeled, Sealed Hazardous Waste Container generate_waste->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tetrahydroechinocandin B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Tetrahydroechinocandin B (THEC-B), a potent antifungal agent of the echinocandin class. By adhering to these procedural steps, you can minimize risk and ensure the integrity of your research.

Hazard Identification and Risk Assessment

Echinocandin B is classified with the following hazards:

  • Harmful if swallowed [1]

  • Causes serious eye irritation [1]

  • Suspected of damaging fertility or the unborn child [1]

Given these risks, a thorough risk assessment should be conducted before any handling of THEC-B.

Quantitative Safety Data

The following table summarizes key quantitative safety and stability data for Echinocandin B, which should be considered indicative for this compound.

ParameterValueSpeciesReference
LD50 (Intraperitoneal) 400 mg/kgMouse[1]
Storage Temperature -20°CN/A[2]
Long-term Stability ≥ 4 years (as solid)N/A[2]

Solubility Information [2][3]

SolventSolubility
EthanolSoluble
MethanolSoluble
DMSOSoluble
Dimethyl formamide (DMF)Soluble
WaterLimited solubility

Operational Plan: From Receipt to Disposal

A systematic approach to handling THEC-B is crucial for safety and experimental success. The following workflow outlines the key steps.

Figure 1. Standard Operating Procedure for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receiving Receiving and Inspection storage Secure Storage at -20°C receiving->storage Store immediately ppe Donning Appropriate PPE storage->ppe Before handling weighing Weighing in a Ventilated Enclosure ppe->weighing Proceed to handling dissolving Dissolving in a Fume Hood weighing->dissolving Prepare for experiment exp_use Experimental Use dissolving->exp_use Ready for use decontamination Decontamination of Surfaces and Glassware exp_use->decontamination Post-experiment waste_collection Collection of Hazardous Waste decontamination->waste_collection Segregate waste ppe_removal Proper PPE Removal waste_collection->ppe_removal After handling all materials disposal Hazardous Waste Disposal ppe_removal->disposal Final step

Caption: Standard Operating Procedure for this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The following table outlines the minimum required PPE for handling THEC-B.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles or Face ShieldMust provide protection against chemical splashes.
Hands Chemical-resistant GlovesNitrile or other impervious gloves are recommended.
Body Laboratory CoatShould be worn at all times in the laboratory.
Respiratory N95 Respirator or higherRequired when handling the solid compound or creating aerosols.
Experimental Protocols: Step-by-Step Guidance

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a clearly labeled, sealed container at -20°C in a designated and secure location.

Preparation of Stock Solutions:

  • All handling of the solid compound must be performed in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Don all required PPE as listed in the table above.

  • Carefully weigh the desired amount of THEC-B.

  • In a chemical fume hood, dissolve the solid in an appropriate solvent such as DMSO, ethanol, or methanol.[2][3]

  • Ensure the container is tightly sealed after dissolution.

Handling During Experiments:

  • Conduct all experimental procedures involving THEC-B in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate laboratory equipment and techniques to minimize the generation of aerosols.

Disposal Plan: Managing Contaminated Materials

Proper disposal of THEC-B and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All disposable materials that have come into contact with THEC-B, including gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour any solutions containing THEC-B down the drain.

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container for hazardous materials.

Decontamination:

  • Surfaces: All work surfaces should be decontaminated at the end of each procedure using a suitable laboratory disinfectant or cleaning agent.

  • Glassware: Reusable glassware should be decontaminated by soaking in a suitable cleaning solution before standard washing procedures.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.

By implementing these comprehensive safety and handling procedures, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydroechinocandin B
Reactant of Route 2
Tetrahydroechinocandin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.